(aS)-PH-797804
Description
PH-797804 has been investigated for the treatment of Osteoarthritis.
PH-797804 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.
an NSAID; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
3-[3-bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxopyridin-1-yl]-N,4-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrF2N2O3/c1-12-4-5-14(21(28)26-3)9-18(12)27-13(2)8-19(20(23)22(27)29)30-11-15-6-7-16(24)10-17(15)25/h4-10H,11H2,1-3H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAJXIDMCNPGHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC)N2C(=CC(=C(C2=O)Br)OCC3=C(C=C(C=C3)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrF2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207342 | |
| Record name | PH 797804 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
586379-66-0, 1358027-80-1 | |
| Record name | PH 797804 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=586379-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PH 797804 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0586379660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PH-797804 (S)-(-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1358027801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PH-797804 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07941 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PH 797804 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHA-797804 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SI09I1V827 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PH-797804, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEL7GRJ3R6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(aS)-PH-797804 discovery and synthesis
An In-depth Technical Guide to the Discovery and Synthesis of (aS)-PH-797804
Introduction
This compound, chemically known as (aS)-3-{3-bromo-4-[(2,4-difluorobenzyl)oxy]-6-methyl-2-oxopyridin-1(2H)-yl}-N,4-dimethylbenzamide, is a potent and highly selective, orally bioavailable inhibitor of the p38 mitogen-activated protein (MAP) kinase.[1][2] It belongs to a novel class of N-aryl pyridinone inhibitors developed for the treatment of inflammatory diseases.[3][4] The discovery of PH-797804 was the result of systematic structural modifications of a high-throughput screening (HTS) lead.[3][5]
A key feature of PH-797804 is its atropisomerism. Due to restricted rotation around the bond connecting the pyridinone and the N-phenyl ring, the molecule exists as two stable, non-interconverting atropisomers.[1] Molecular modeling predicted, and subsequent experiments confirmed, that the (aS) isomer is substantially more potent than the (aR) isomer, binding more favorably to the p38α kinase.[1] This technical guide provides a detailed overview of the discovery, synthesis, mechanism of action, and pharmacological properties of this compound.
Quantitative Pharmacological Data
The inhibitory activity of this compound has been characterized in various enzymatic and cell-based assays. The data highlights its potency and selectivity for p38 MAP kinase isoforms.
Table 1: In Vitro Inhibitory Activity of this compound
| Target / Assay | Species | IC50 / Ki | Value (nM) | Reference |
| p38α MAP Kinase | Human | IC50 | 26 | [6][7][8] |
| p38α MAP Kinase | Human | Ki | 5.8 | [7] |
| p38β MAP Kinase | Human | IC50 | 102 | [6][8] |
| p38β MAP Kinase | Human | Ki | 40 | [7] |
| p38 Kinase Activity (HSP27 Phos.) | Human (U937 cells) | IC50 | 1.1 | [7][8] |
| LPS-induced TNF-α Production | Human (U937 cells) | IC50 | 5.9 | [7][8] |
| LPS-induced TNF-α Production | Human (Monocytes) | IC50 | 3.4 | [8] |
| LPS-induced TNF-α Release | Human (PBMCs) | IC50 | 15 | [8] |
| RANKL/M-CSF-induced Osteoclastogenesis | Rat (Bone Marrow) | IC50 | 3 | [7][8] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Endpoint | ED50 (mg/kg) | Reference |
| LPS-induced TNF-α Release | Rat | Inhibition | 0.07 | [7][8] |
| LPS-induced TNF-α Release | Cynomolgus Monkey | Inhibition | 0.095 | [7][8] |
Mechanism of Action: Selective p38 MAP Kinase Inhibition
This compound is an ATP-competitive inhibitor that selectively targets the p38 MAP kinase pathway.[7][9] This pathway is a critical mediator in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[10] By inhibiting p38α and p38β, PH-797804 effectively suppresses these inflammatory responses.[7][10] The compound demonstrates high selectivity, with no significant inhibition of other MAP kinase family members like JNK or ERK pathways at concentrations up to 1 µM.[7][8]
The defining characteristic of PH-797804 is its axial chirality. Steric hindrance between the pyridinone carbonyl and methyl groups on the two aromatic rings restricts rotation, creating a high energy barrier (>30 kcal/mol) and resulting in two stable atropisomers.[1] The (aS) isomer, PH-797804, is over 100-fold more potent than its (aR) counterpart, as the latter configuration results in significant steric clashes with the p38α kinase binding site.[1]
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Discovery and Synthesis
The discovery of PH-797804 originated from an N-aryl pyridinone HTS hit.[4][5] Structure-activity relationship (SAR) studies led to the optimization of this scaffold. Key modifications included exploring substituents on the N-phenyl ring, which identified the 2,5-disubstituted pattern as optimal, and investigating the nature of the 2-substituent, where small lipophilic groups were favored.[5] These efforts culminated in the identification of the racemic compound, which was later resolved to yield the highly potent (aS) atropisomer.[3][5]
The synthesis involves a multi-step process. A key step is the coupling of a substituted phenylboronic acid with a brominated pyridinone core. The final chiral separation of the atropisomers is crucial to isolate the active this compound. An alternative approach utilizing enzymatic resolution was also explored to improve the efficiency of the chiral synthesis.[5]
Caption: Generalized synthetic workflow for this compound.
Experimental Protocols
p38α MAP Kinase Enzymatic Assay
The potency of this compound against p38α kinase was determined using a standardized kinase activity assay.[11]
-
Enzyme Activation : Recombinant non-activated human p38α MAP kinase is activated by treatment with a constitutively active recombinant MKK6.[11]
-
Assay Reaction : The activated p38α is incubated with a specific substrate (e.g., recombinant human MAPKAP-K2) in the presence of ATP (spiked with γ-³²P-ATP) and varying concentrations of the inhibitor (PH-797804).
-
Quantification : The reaction is allowed to proceed for a defined period at a controlled temperature. It is then stopped, and the incorporation of the radioactive phosphate into the substrate is measured.
-
IC50 Determination : The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the concentration-response data to a four-parameter logistic equation.
LPS-Induced TNF-α Production Assay in Human Monocytic U937 Cells
This cellular assay measures the ability of the compound to inhibit the inflammatory response in a relevant cell line.[7][8][11]
-
Cell Culture : Human monocytic U937 cells are cultured in appropriate media and seeded into multi-well plates.
-
Compound Treatment : Cells are pre-incubated with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).
-
Stimulation : Lipopolysaccharide (LPS) is added to the wells to stimulate the inflammatory cascade and induce TNF-α production.
-
Incubation : The cells are incubated for a further period (e.g., 4-18 hours) to allow for cytokine release.[8]
-
TNF-α Measurement : The cell culture supernatant is collected, and the concentration of TNF-α is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.[11]
-
IC50 Calculation : The IC50 value is calculated from the dose-response curve, representing the concentration of this compound required to inhibit LPS-induced TNF-α production by 50%.
Caption: Workflow for the LPS-induced TNF-α cellular assay.
References
- 1. Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PH-797804 - Wikipedia [en.wikipedia.org]
- 3. Discovery of PH-797804, a highly selective and potent inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. discovery-of-ph-797804-a-highly-selective-and-potent-inhibitor-of-p38-map-kinase - Ask this paper | Bohrium [bohrium.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Inhibition of p38 MAPK in the brain through nasal administration of p38 inhibitor loaded in chitosan nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
An In-depth Technical Guide on the Core Mechanism of Action of (aS)-PH-797804, a Selective p38 MAPK Inhibitor
Introduction
(aS)-PH-797804 is a potent and selective small molecule inhibitor that has been investigated for its anti-inflammatory properties.[1][2] Contrary to the potential misconception of it being a Spleen Tyrosine Kinase (Syk) inhibitor, extensive research has characterized this compound as a selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function. This guide is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Selective Inhibition of p38 MAPK
This compound functions as an ATP-competitive inhibitor of p38α and p38β MAPK.[3] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its inhibition by this compound leads to a reduction in the production of pro-inflammatory cytokines.[4] The "(aS)" designation refers to the specific atropisomer that is significantly more potent in its inhibitory activity.[5] Molecular modeling and X-ray diffraction studies have confirmed that the aS isomer binds favorably to the p38α kinase, while the aR isomer encounters steric hindrance.[5]
Molecular Target and Binding
The primary molecular targets of this compound are the α and β isoforms of p38 MAPK. It exhibits high affinity for the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Quantitative Data
The inhibitory potency and selectivity of this compound have been quantified through various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Ki (nM) | Notes |
| p38α | Cell-free kinase assay | 26[1][3][4] | 5.8[3] | Highly potent inhibition. |
| p38β | Cell-free kinase assay | 102[1][4] | 40[3] | 4-fold less selective for p38β compared to p38α.[4] |
| JNK2 | Not specified | No inhibition | Not specified | Does not inhibit JNK2.[3][4] |
| Various Kinases (CDK2, ERK2, IKK1, etc.) | Not specified | >200,000 | Not specified | Demonstrates high specificity for p38 MAPK.[3] |
Table 2: Cellular and In Vivo Activity of this compound
| Model System | Assay | IC50 / ED50 | Notes |
| Human Monocytic U937 Cells | LPS-induced TNF-α production | 5.9 nM[3][4] | Demonstrates potent anti-inflammatory activity in a cellular context. |
| Human Monocytic U937 Cells | p38 kinase activity | 1.1 nM[3][4] | Direct inhibition of the target in a cellular environment. |
| Primary Rat Bone Marrow Cells | RANKL- and M-CSF-induced osteoclast formation | 3 nM[3][4] | Suggests potential therapeutic applications in bone-related inflammatory conditions. |
| Rat (in vivo) | Systemic endotoxin-induced inflammation | ED50 = 0.07 mg/kg[3][4] | Effective inhibition of acute inflammatory responses. |
| Cynomolgus Monkeys (in vivo) | Systemic endotoxin-induced inflammation | ED50 = 0.095 mg/kg[3][4] | Demonstrates in vivo efficacy in a primate model. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
p38α/β Kinase Assays (Cell-Free)
-
Objective: To determine the direct inhibitory activity of this compound on purified p38α and p38β kinases.
-
Methodology:
-
Recombinant human p38α or p38β enzyme is incubated with a specific peptide substrate and ATP in a reaction buffer.
-
This compound is added at varying concentrations to the reaction mixture.
-
The kinase reaction is initiated and allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is typically done using methods such as radioactive ATP (³²P-ATP) incorporation followed by scintillation counting, or by using phosphorylation-specific antibodies in an ELISA-based format.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
LPS-Induced TNF-α Production in U937 Cells
-
Objective: To assess the anti-inflammatory effect of this compound in a human cell line.
-
Methodology:
-
Human monocytic U937 cells are cultured under standard conditions.
-
Cells are pre-incubated with various concentrations of this compound for a specified time.
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
-
After an incubation period, the cell supernatant is collected.
-
The concentration of TNF-α in the supernatant is measured using a commercially available ELISA kit.
-
IC50 values are determined by analyzing the dose-dependent inhibition of TNF-α production.
-
In Vivo Models of Inflammation
-
Objective: To evaluate the efficacy of this compound in animal models of inflammation.
-
Methodology (Rat Model):
-
Sprague-Dawley rats are administered this compound orally at various doses.
-
After a defined period, a systemic inflammatory response is induced by intraperitoneal injection of endotoxin (LPS).
-
Blood samples are collected at specific time points post-LPS administration.
-
Plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured by ELISA.
-
The dose-response relationship is analyzed to determine the ED50 value.
-
Visualizations
Signaling Pathway
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A generalized workflow for the characterization of this compound's mechanism of action.
Logical Relationship
Caption: The logical cascade of this compound's mechanism of action.
This compound is a well-characterized, potent, and selective inhibitor of p38 MAPK with demonstrated anti-inflammatory properties in a range of preclinical models. Its mechanism of action is centered on the competitive inhibition of ATP binding to p38α and p38β, leading to the suppression of the downstream inflammatory signaling cascade. The data presented in this guide underscore the specific nature of its interaction with p38 MAPK and provide a foundation for further research and development in the context of inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PH-797804 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of (aS)-PH-797804 in Inflammation Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(aS)-PH-797804 is a potent and highly selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK), with particular activity against the α and β isoforms.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its demonstrated role in inflammation research. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and workflows. The information presented herein is collated from a range of preclinical and clinical studies, highlighting the potential of this compound as a therapeutic agent for inflammatory diseases.
Introduction to p38 MAPK and Inflammation
The p38 MAPKs are a family of serine/threonine kinases that play a central role in the cellular response to inflammatory stimuli and environmental stress.[3][4] Upon activation by upstream kinases, p38 MAPKs phosphorylate a variety of downstream targets, including other kinases and transcription factors. This signaling cascade leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), which are key mediators of the inflammatory response.[3][5] Dysregulation of the p38 MAPK pathway is implicated in the pathogenesis of numerous chronic inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[6][7][8] Consequently, inhibitors of p38 MAPK, such as this compound, represent a promising therapeutic strategy for these conditions.[6]
This compound: Mechanism of Action and Selectivity
This compound is the (aS)-atropisomer of PH-797804, which is significantly more potent than its (aR)-atropisomer.[9] It acts as a selective inhibitor of p38α and p38β MAPK.[1][2] The high selectivity of this compound is attributed to its unique binding mode to the p38α kinase, which involves a bidentate hydrogen bond formation with the kinase hinge region and the occupation of a buried hydrophobic pocket.[6][10] This specific interaction is not readily accommodated by other kinases, contributing to its exceptional selectivity profile.[6][10]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) | Ki (nM) | Reference(s) |
| p38α MAPK | Biochemical Kinase Assay | 26 | 5.8 | [2] |
| p38β MAPK | Biochemical Kinase Assay | 102 | 40 | [2] |
Table 2: Kinase Selectivity of this compound
| Kinase | Fold Selectivity vs. p38α | Reference(s) |
| JNK2 | >100 | [11] |
| ERK2 | >7692 | [12] |
| A panel of 71 other kinases | >100 | [13] |
Table 3: Cellular Activity of this compound
| Cell Type | Assay | Endpoint | IC50 (nM) | Reference(s) |
| Human Monocytic U937 Cells | LPS-induced | p38 Kinase Activity | 1.1 | [2] |
| Human Monocytic U937 Cells | LPS-induced | TNF-α Production | 5.9 | [2] |
| Primary Rat Bone Marrow Cells | RANKL- and M-CSF-induced | Osteoclast Formation | 3 | [2] |
Table 4: In Vivo Efficacy of this compound
| Animal Model | Endpoint | ED50 (mg/kg) | Reference(s) |
| Rat Streptococcal Cell Wall-Induced Arthritis | Reduction in Joint Inflammation | 0.07 | [2] |
| Cynomolgus Monkey Endotoxin Challenge | Inhibition of LPS-induced TNF-α | 0.095 | [2] |
Table 5: Clinical Efficacy of PH-797804 in Moderate to Severe COPD (6-week study)
| Dose | Change from Baseline in Trough FEV1 (Liters) vs. Placebo | 95% Bayesian CI | p-value | Reference(s) |
| 3 mg once daily | 0.086 | 0.008 to 0.164 | <0.05 | [4][14] |
| 6 mg once daily | 0.093 | 0.018 to 0.166 | <0.05 | [4][14] |
Signaling Pathways and Experimental Workflows
p38 MAPK Signaling Pathway in Inflammation
The following diagram illustrates the central role of the p38 MAPK pathway in mediating inflammatory responses.
References
- 1. Streptococcal cell wall arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intravenous Endotoxin Challenge in Healthy Humans: An Experimental Platform to Investigate and Modulate Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Streptococcal cell wall-induced polyarthritis in the rat. Mechanisms for chronicity and regulation of susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of the oral p38 inhibitor PH-797804 in chronic obstructive pulmonary disease: a randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prevention of the onset and progression of collagen-induced arthritis in rats by the potent p38 mitogen-activated protein kinase inhibitor FR167653 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. molnar-institute.com [molnar-institute.com]
- 8. Chiral separation of atropine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. hra.nhs.uk [hra.nhs.uk]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of PH-797804, a highly selective and potent inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Potency and Selectivity: A Technical Guide to the Atropisomerism of (aS)-PH-797804
For Immediate Release
This technical guide provides an in-depth analysis of the atropisomerism and potent inhibitory activity of (aS)-PH-797804, a selective inhibitor of p38 mitogen-activated protein (MAP) kinase. Aimed at researchers, scientists, and drug development professionals, this document details the quantitative data, experimental protocols, and underlying signaling pathways related to this compound.
Core Concepts: Atropisomerism and Potency
This compound, chemically known as (aS)-3-{3-bromo-4-[(2,4-difluorobenzyl)oxy]-6-methyl-2-oxopyridin-1(2H)-yl}-N,4-dimethylbenzamide, is a diarylpyridinone that exhibits axial chirality due to restricted rotation around the N-phenylpyridinone bond.[1] This restricted rotation gives rise to two stable, non-interconverting atropisomers: this compound and (aR)-PH-797804.[1] Density functional theory calculations predict a high rotational energy barrier of over 30 kcal/mol, corresponding to a half-life of more than one hundred years at room temperature, making these atropisomers exceptionally stable.[1]
Molecular modeling studies predicted that the (aS) isomer would bind more favorably to the p38α kinase, while the (aR) isomer would experience significant steric hindrance.[1] Subsequent experimental validation confirmed this hypothesis, revealing a greater than 100-fold difference in potency between the two atropisomers.[1][2] The more potent atropisomer was definitively identified as the (aS) isomer, PH-797804, through small-molecule X-ray diffraction.[1]
Quantitative Potency and Selectivity Data
The inhibitory activity of this compound has been characterized across various biochemical and cellular assays. The compound is a potent, ATP-competitive inhibitor of p38α and p38β.[3]
| Target/Assay | Metric | Value (nM) |
| Biochemical Assays | ||
| p38α MAP Kinase | IC50 | 26[3][4][5] |
| Ki | 5.8[3] | |
| p38β MAP Kinase | IC50 | 102[5][6] |
| Ki | 40[3] | |
| Cellular Assays | ||
| LPS-induced TNF-α production (U937 cells) | IC50 | 5.9[3][4] |
| p38 kinase activity (U937 cells) | IC50 | 1.1[3][4] |
| RANKL- and M-CSF-induced osteoclast formation (rat bone marrow cells) | IC50 | 3[3][4] |
| p38α cascade (general) | IC50 | 2.3[7] |
| HSP-27 phosphorylation (U937 cells) | IC50 | 1.05[4] |
| LPS-induced TNFα production (human monocytes) | IC50 | 3.4[4] |
| LPS-induced TNFα release (human PBMC) | IC50 | 15[4] |
This compound demonstrates exceptional selectivity, with inhibitory activity against other kinases such as JNK2, CDK2, ERK2, and various IKKs being greater than 200 μM.[3][4]
Experimental Protocols
Chiral Separation of Atropisomers
The separation of the (aS) and (aR) atropisomers of PH-797804 is achieved using chiral chromatography.[1] While specific column and mobile phase details are proprietary, the general workflow involves the dissolution of the racemic mixture in a suitable organic solvent followed by injection onto a chiral stationary phase. The two atropisomers exhibit different retention times, allowing for their individual collection. The absolute configuration of the separated isomers is then confirmed using techniques such as small-molecule X-ray diffraction.[1]
p38α Kinase Inhibition Assay (Radiometric)
The potency of this compound against p38α kinase is determined using a resin capture assay that measures the phosphorylation of a substrate peptide.[4]
-
Reaction Mixture Preparation: A reaction buffer is prepared containing the p38α kinase, the substrate peptide (e.g., epidermal growth factor receptor peptide - EGFRP), and [γ-³³P]ATP.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at 25°C for 30 minutes, a timeframe within which product formation is linear.
-
Reaction Termination and Separation: The reaction is stopped by the addition of AG 1x8 ion exchange resin in a sodium formate buffer. This resin binds to the unreacted [γ-³³P]ATP.
-
Quantification: After allowing the resin to settle, an aliquot of the supernatant, containing the ³³P-labeled phosphorylated substrate, is transferred to a 96-well plate. A scintillation cocktail is added, and the radioactivity is measured using a microplate scintillation counter.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assay: LPS-Induced TNF-α Production in U937 Cells
This assay evaluates the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a human monocytic cell line.[3][4]
-
Cell Culture: Human U937 monocytic cells are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are pre-incubated with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Stimulation: Lipopolysaccharide (LPS) is added to the cell cultures to induce an inflammatory response and TNF-α production.
-
Incubation: The cells are incubated for a further period (e.g., 18 hours) to allow for cytokine production.
-
TNF-α Measurement: The concentration of TNF-α in the cell culture supernatant is quantified using a standard method such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 value is determined by plotting the percentage of TNF-α inhibition against the logarithm of the compound concentration.
Visualizing the Science
Atropisomer Separation and Potency Evaluation Workflow
Caption: Workflow for atropisomer separation and potency determination.
p38 MAPK Signaling Pathway Inhibition by this compound
Caption: Inhibition of the p38 MAPK signaling cascade by this compound.
Relationship Between Atropisomerism and Potency
Caption: Atropisomerism dictates binding affinity and subsequent potency.
References
- 1. Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PH 797804 | p38 MAPK | Tocris Bioscience [tocris.com]
- 7. axonmedchem.com [axonmedchem.com]
(aS)-PH-797804: A Technical Guide to its Inhibitory Effects on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
(aS)-PH-797804 is a potent and selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK), with demonstrated anti-inflammatory properties. This technical guide provides an in-depth overview of the effects of this compound on cytokine production, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.
Core Mechanism of Action: p38 MAPK Inhibition
This compound exerts its anti-inflammatory effects by selectively targeting the α and β isoforms of p38 MAPK. The p38 MAPK signaling cascade is a critical regulator of the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in response to cellular stress and inflammatory stimuli. By inhibiting p38 MAPK, this compound effectively downregulates the synthesis and release of these key mediators of inflammation.
Quantitative Data on the Inhibitory Effects of this compound
The inhibitory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay System | IC50 / Ki | Reference |
| p38α MAPK | Cell-free enzyme assay | IC50: 26 nM | [1][2][3] |
| p38α MAPK | Cell-free enzyme assay | Ki: 5.8 nM | [1] |
| p38β MAPK | Cell-free enzyme assay | Ki: 40 nM | [1] |
| LPS-induced TNF-α production | Human monocytic U937 cells | IC50: 5.9 nM | [1][2] |
| p38 kinase activity | Human monocytic U937 cells | IC50: 1.1 nM | [1][2] |
| LPS-induced TNF-α production | Human monocytes | IC50: 3.4 nM | [2] |
| LPS-induced TNF-α release | Human PBMC | IC50: 15 nM | [2] |
| RANKL- and M-CSF-induced osteoclast formation | Primary rat bone marrow cells | IC50: 3 nM | [1][2] |
Table 2: In Vivo Efficacy of this compound
| Model | Endpoint | ED50 / Effect | Reference |
| LPS-induced TNF-α in rats | Inhibition of TNF-α production | ED50: 0.07 mg/kg | [1][2] |
| LPS-induced TNF-α in cynomolgus monkeys | Inhibition of TNF-α production | ED50: 0.095 mg/kg | [1][2] |
| Human endotoxin challenge | Inhibition of LPS-induced TNF-α, IL-6, and MK-2 activity | Dose- and concentration-dependent | [1][2] |
| Streptococcal cell wall-induced arthritis in rats | Reduction in joint inflammation and bone loss | Significant reduction | [1][2] |
| Mouse collagen-induced arthritis | Reduction in joint inflammation and bone loss | Significant reduction | [1][2] |
Table 3: Clinical Trial Data in Chronic Obstructive Pulmonary Disease (COPD)
| Biomarker | Patient Population | Treatment | Result | Reference |
| High-sensitivity C-reactive protein (hsCRP) | Moderate to severe COPD | 3 mg this compound daily for 6 weeks | Significant decrease (ratio to placebo: 0.633) | [4] |
| High-sensitivity C-reactive protein (hsCRP) | Moderate to severe COPD | 6 mg this compound daily for 6 weeks | Significant decrease (ratio to placebo: 0.588) | [4] |
| High-sensitivity C-reactive protein (hsCRP) | Moderate to severe COPD | 10 mg this compound daily for 6 weeks | Significant decrease (ratio to placebo: 0.594) | [4] |
| Interleukin-6 (IL-6) | Moderate to severe COPD | This compound (all doses) daily for 6 weeks | No significant difference compared to placebo | [4] |
Experimental Protocols
In Vitro Inhibition of LPS-Induced TNF-α Production in U937 Cells
This protocol describes a general method for evaluating the inhibitory effect of this compound on TNF-α production in a human monocytic cell line.
1. Cell Culture and Differentiation:
-
Human U937 monocytic cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
To differentiate the monocytes into a macrophage-like phenotype, cells are treated with phorbol 12-myristate 13-acetate (PMA) at a concentration of 10 ng/mL for 24 to 48 hours.
2. Compound Treatment and Stimulation:
-
Differentiated U937 cells are pre-incubated with various concentrations of this compound or vehicle control for 1 hour.
-
Following pre-incubation, cells are stimulated with lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL to induce the production of TNF-α.
3. Measurement of TNF-α:
-
After a 6-hour stimulation period, the cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
4. Data Analysis:
-
The percentage of inhibition of TNF-α production is calculated for each concentration of this compound relative to the vehicle-treated, LPS-stimulated control.
-
The IC50 value, the concentration of the compound that causes 50% inhibition, is determined by fitting the data to a dose-response curve.
Clinical Evaluation of this compound in COPD Patients
The following outlines the methodology used in a randomized, double-blind, placebo-controlled clinical trial to assess the efficacy and safety of this compound in patients with moderate to severe COPD.[5]
1. Study Design:
-
Patients were randomized to receive once-daily oral doses of this compound (0.5, 3, 6, or 10 mg) or a placebo for 6 weeks.
2. Biomarker Analysis:
-
Blood samples were collected at baseline and at various time points throughout the study.
-
Serum levels of inflammatory biomarkers, including high-sensitivity C-reactive protein (hsCRP) and IL-6, were measured using validated immunoassays.
3. Statistical Analysis:
-
The change from baseline in biomarker levels was compared between the this compound treatment groups and the placebo group.
-
Statistical significance was determined using appropriate statistical models.
Signaling Pathways and Experimental Workflow Visualizations
p38 MAPK Signaling Pathway in Cytokine Production
Caption: p38 MAPK signaling cascade leading to cytokine production.
Experimental Workflow for In Vitro TNF-α Inhibition Assay
Caption: Workflow for in vitro TNF-α inhibition assay.
References
- 1. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of the oral p38 inhibitor PH-797804 in chronic obstructive pulmonary disease: a randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Cellular Pathways with (aS)-PH-797804: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of (aS)-PH-797804, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), for investigating cellular signaling pathways. This document details the compound's mechanism of action, presents its quantitative inhibitory data, and offers detailed protocols for key experimental procedures.
Introduction to this compound
This compound is a novel N-phenyl pyridinone that acts as an ATP-competitive inhibitor of p38 MAPK, with particular selectivity for the α and β isoforms.[1][2] The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a pivotal role in the production of pro-inflammatory mediators.[2] Consequently, this compound serves as a valuable tool for dissecting the roles of p38 MAPK in various physiological and pathological processes, including inflammation, autoimmune diseases, and cancer.[3][4] The molecule is the more potent (aS)-atropisomer, which is over 100-fold more active than its (aR)-counterpart.[5][6]
Mechanism of Action and Cellular Effects
This compound exerts its inhibitory effect by binding to the ATP-binding pocket of p38α and p38β, thereby preventing the phosphorylation of downstream substrates.[2][3] This blockade of p38 MAPK activity leads to a significant reduction in the production of key inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][7] Furthermore, inhibition of p38 MAPK by this compound has been shown to downregulate the IL-6/STAT3 signaling pathway, a crucial axis in colon tumorigenesis.[3]
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Ki (nM) |
| p38α MAPK | Cell-free | 26[1] | 5.8[8] |
| p38β MAPK | Cell-free | 102[1] | 40[8] |
Table 2: Cellular Inhibitory Activity of this compound
| Cell Line | Assay | IC50 (nM) |
| Human U937 cells | Inhibition of p38α kinase-dependent HSP-27 phosphorylation | 1.05[1] |
| Human U937 cells | Inhibition of LPS-induced TNF-α production | 5.9[1] |
| Human monocytes | Inhibition of LPS-induced TNF-α production | 3.4[1] |
| Human PBMC | Inhibition of LPS-induced TNF-α release | 15[1] |
| Primary rat bone marrow cells | Inhibition of RANKL- and M-CSF-induced osteoclast formation | 3[1] |
Table 3: Selectivity of this compound Against Other Kinases
| Kinase | IC50 (µM) |
| JNK2 | >200[1] |
| ERK2 | >200[8] |
| CDK2 | >200[8] |
| IKK1 | >200[8] |
| IKK2 | >200[8] |
| MKK7 | >100[8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of this compound on cellular pathways.
p38 Kinase Activity Assay (Resin Capture Method)[1]
This assay determines the phosphorylation of a substrate peptide by p38 kinase.
Materials:
-
Recombinant p38α kinase
-
Epidermal growth factor receptor peptide (EGFRP) or GST-c-Jun substrate
-
[γ-³³P]ATP
-
Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM magnesium acetate, 0.8 mM DTT
-
This compound stock solution (in DMSO)
-
Resin for capture
Procedure:
-
Prepare reaction mixtures containing 25 mM HEPES (pH 7.5), 10 mM magnesium acetate, ATP at the desired concentration, 0.05 to 0.3 µCi of [γ-³³P]ATP, 0.8 mM dithiothreitol, and either 200 µM EGFRP or 10 µM GST-c-Jun.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures.
-
Initiate the reaction by adding 25 nM of p38α kinase to a final volume of 50 µl.
-
Incubate the reactions at 25°C for 30 minutes.
-
Terminate the reaction and capture the phosphorylated substrate using the appropriate resin.
-
Wash the resin to remove unincorporated [γ-³³P]ATP.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
LPS-Induced TNF-α Production in U937 Cells[1][9]
This protocol measures the inhibitory effect of this compound on the production of the pro-inflammatory cytokine TNF-α in a human monocytic cell line.
Materials:
-
Human U937 cells
-
RPMI 1640 medium supplemented with 10% fetal calf serum and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO)
-
ELISA kit for human TNF-α
Procedure:
-
Culture U937 cells in RPMI 1640 medium.
-
Pre-incubate the cells with varying concentrations of this compound or DMSO for 30 minutes at 37°C.
-
Stimulate the cells with 10 ng/ml of LPS for the desired time period (e.g., 4 hours).
-
Collect the cell culture supernatants by centrifugation.
-
Quantify the concentration of TNF-α in the supernatants using a human TNF-α specific ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α production for each concentration of this compound and determine the IC50 value.
Western Blot Analysis of p38 MAPK Pathway Activation[3][8]
This method is used to assess the phosphorylation status of p38 MAPK and its downstream targets.
Materials:
-
Cell line of interest (e.g., HeLa, U937)
-
Stimulus (e.g., Anisomycin, LPS)
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK, anti-phospho-MAPKAPK2, anti-total MAPKAPK2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Pre-treat cells with this compound or DMSO for 1 hour.
-
Stimulate cells with the appropriate agonist for the recommended time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Anti-inflammatory properties of a novel N-phenyl pyridinone inhibitor of p38 mitogen-activated protein kinase: preclinical-to-clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. High Content Imaging Assays for IL-6-Induced STAT3 Pathway Activation in Head and Neck Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of p38 MAPK in combination with ART reduces SIV-induced immune activation and provides additional protection from immune system deterioration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunoblotting for p38 MAPK and phospho-p38 MAPK [bio-protocol.org]
Methodological & Application
Application Notes for (aS)-PH-797804 In Vitro Assays
(aS)-PH-797804 , also known as PH-797804, is a potent and selective ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK), particularly targeting the α and β isoforms.[1][2][3] As a key enzyme in the inflammatory signaling cascade, p38 MAPK regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4][5] Inhibition of p38 MAPK by this compound has demonstrated significant anti-inflammatory effects, making it a valuable tool for research in inflammatory diseases like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[2][4]
The (aS) isomer of PH-797804 is significantly more potent than its (aR) counterpart, with over 100-fold greater activity against p38α kinase.[6] In vitro studies have shown that this compound effectively blocks the production of TNF-α in human monocytic cell lines and inhibits osteoclast formation.[1][7] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various in vitro assays. The following table summarizes key potency and binding affinity data.
| Target/Assay | Cell Line/System | Parameter | Value (nM) |
| p38α MAPK | Cell-free | IC50 | 26[1][3][7] |
| p38α MAPK | Cell-free | Ki | 5.8[1] |
| p38β MAPK | Cell-free | IC50 | 102[3] |
| p38β MAPK | Cell-free | Ki | 40[1] |
| LPS-induced TNF-α production | Human monocytic U937 cells | IC50 | 5.9[1][7] |
| p38 kinase activity | Human monocytic U937 cells | IC50 | 1.1[1][7] |
| RANKL- and M-CSF-induced osteoclast formation | Primary rat bone marrow cells | IC50 | 3[1][7] |
| LPS-induced TNF-α production | Human monocytes | IC50 | 3.4[7] |
| LPS-induced TNF-α release | Human PBMC | IC50 | 15[7] |
Signaling Pathway
The diagram below illustrates the signaling pathway inhibited by this compound. Upstream signals from Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs) activate IRAK4, which in turn leads to the activation of the p38 MAPK cascade. This compound directly inhibits p38α and p38β, thereby blocking the downstream inflammatory response.
Experimental Protocols
Cell-Free p38α Kinase Inhibition Assay
This protocol describes a resin capture assay to determine the inhibitory effect of this compound on p38α kinase activity by measuring the phosphorylation of a substrate peptide.[7]
Materials:
-
Recombinant human p38α kinase
-
Epidermal Growth Factor Receptor Peptide (EGFRP) or GST-c-Jun substrate
-
[γ-33P]ATP
-
This compound
-
Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM magnesium acetate, 0.8 mM DTT
-
AG 1x8 ion exchange resin
-
96-well plates
-
MicroScint-40 scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing 25 mM HEPES (pH 7.5), 10 mM magnesium acetate, ATP at the desired concentration, 0.05 to 0.3 µCi of [γ-33P]ATP, 0.8 mM dithiothreitol, and 200 µM EGFRP or 10 µM GST-c-Jun.[7]
-
Add varying concentrations of this compound to the reaction mixture. A DMSO control should be included.
-
Initiate the reaction by adding 25 nM of p38α kinase to a final volume of 50 µL.[7]
-
Incubate the reaction at 25°C for 30 minutes.[7]
-
Stop the reaction and remove unreacted [γ-33P]ATP by adding 150 µL of AG 1x8 ion exchange resin in 900 mM sodium formate (pH 3.0).[7]
-
Mix thoroughly and allow the resin to settle for 5 minutes.[7]
-
Transfer a 50 µL aliquot of the supernatant containing the phosphorylated substrate to a 96-well plate.[7]
-
Add 150 µL of MicroScint-40 scintillation cocktail to each well.[7]
-
Quantify the radioactivity using a microplate scintillation counter to determine the extent of substrate phosphorylation.[7]
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Inhibition of LPS-Induced TNF-α Production in U937 Cells
This protocol details a method to assess the potency of this compound in a cellular context by measuring its effect on lipopolysaccharide (LPS)-induced TNF-α production in the human monocytic U937 cell line.[1][7]
Materials:
-
Human monocytic U937 cell line
-
RPMI-1640 cell culture medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 96-well plate at an appropriate density.
-
Pre-treat the cells with various concentrations of this compound for 1 hour before LPS stimulation.[7] A vehicle control (DMSO) should be included.
-
Induce TNF-α production by adding LPS to the cell culture.
-
Incubate the cells for an appropriate time (e.g., 18 hours) to allow for cytokine production.[7]
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 value by plotting the percentage of TNF-α inhibition against the logarithm of the this compound concentration.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro kinase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PH-797804 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Atropisomer PH797804 as a Potent, Selective and Efficacious P38 MAP Kinase Inhibitor as Clinical Candidate [jscimedcentral.com]
- 5. medkoo.com [medkoo.com]
- 6. Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for (aS)-PH-797804 Cell Culture Treatment
(aS)-PH-797804 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the α and β isoforms. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in cell culture experiments.
Mechanism of Action
This compound is an ATP-competitive inhibitor of p38α and p38β MAPK.[1] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its activation by cellular stressors and inflammatory cytokines leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][3][] By inhibiting p38 MAPK, this compound blocks the downstream signaling cascade, resulting in potent anti-inflammatory effects.[5][6][7] The "(aS)" designation refers to the specific atropisomer that is over 100-fold more potent than its corresponding "(aR)" isomer.[8]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 Value | Reference |
| p38α MAPK | Cell-free | 26 nM | [1][5][9][10] |
| p38β MAPK | Cell-free | 102 nM | [5][9] |
| p38α kinase-dependent HSP-27 phosphorylation | human U937 cells | 1.05 nM | [9] |
| LPS-induced TNF-α production | human U937 cells | 5.9 nM | [1][9][10] |
| LPS-induced p38 kinase activity | human U937 cells | 1.1 nM | [1][9][10] |
| LPS-induced TNF-α production | human monocytes | 3.4 nM | [9] |
| LPS-induced TNF-α release | human PBMC | 15 nM | [1][9] |
| RANKL- and M-CSF-induced osteoclast formation | primary rat bone marrow cells | 3 nM | [1][9] |
| SARS-CoV-2 induced cytotoxicity | Caco-2 cells | 18.85 μM | [1] |
Table 2: Selectivity Profile of this compound
This compound demonstrates high selectivity for p38α/β MAPK. The IC50 values for the following kinases are greater than 200 μM, unless otherwise specified, indicating minimal off-target activity at concentrations effective for p38 inhibition.[1][9][10]
-
CDK2
-
ERK2
-
IKK1
-
IKK2
-
IKKi
-
MAPKAP2
-
MAPKAP3
-
MKK7 (>100 μM)
-
MNK
-
MSK (>164 μM)
-
PRAK
-
RSK2
-
TBK1
Experimental Protocols
Reagent Preparation
1.1. This compound Stock Solution: this compound is typically supplied as a solid powder. To prepare a stock solution, dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO) to a concentration of 10 mM.[11] Store the stock solution at -20°C for long-term use.[7] Avoid repeated freeze-thaw cycles.
1.2. Cell Culture Medium: Use the appropriate cell culture medium and supplements as recommended for the specific cell line being used.
1.3. Lipopolysaccharide (LPS) Stimulation (Optional): To induce an inflammatory response and activate the p38 MAPK pathway, cells can be treated with LPS. Prepare a stock solution of LPS in sterile PBS or cell culture medium. The final concentration of LPS will need to be optimized for your specific cell line and experimental goals, but a common starting range is 10-100 ng/mL.
Cell Culture Treatment Protocol
This protocol provides a general guideline for treating adherent or suspension cells with this compound. Optimization may be required for specific cell lines and experimental objectives.
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Pre-treatment (Inhibitor):
-
For experiments investigating the inhibition of a stimulus-induced response, pre-incubate the cells with the desired concentration of this compound for 1 hour before adding the stimulus.[9]
-
Dilute the this compound stock solution in fresh cell culture medium to the desired final concentration. A typical starting concentration range is 1 nM to 1 µM.[9]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
-
Stimulation (e.g., LPS):
-
After the pre-incubation period, add the stimulus (e.g., LPS) to the wells containing both the inhibitor and the vehicle control.
-
Do not remove the medium containing this compound.
-
-
Incubation: Incubate the cells for the desired period. The incubation time will vary depending on the endpoint being measured (e.g., 18 hours for TNF-α release).[1][9]
-
Harvesting and Analysis: After incubation, harvest the cells or cell supernatant for downstream analysis, such as Western blotting, ELISA, or apoptosis assays.
Western Blotting Protocol for p38 MAPK Pathway Analysis
This protocol outlines the steps to assess the phosphorylation status of p38 MAPK and its downstream targets.
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[12]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate or vortex briefly to ensure complete lysis.[12]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the protein lysate with an equal volume of 2x Laemmli sample buffer and heat at 95-100°C for 5 minutes.[12]
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13][14]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p38 MAPK, total p38 MAPK, and other relevant downstream targets overnight at 4°C with gentle agitation.[12]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12][13]
-
Detection: After further washes with TBST, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
Apoptosis Assay Protocol (Annexin V/Propidium Iodide Staining)
This protocol describes how to assess apoptosis using flow cytometry.[15][16]
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired duration to induce apoptosis. Include both positive and negative controls.
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. Combine with the floating cells from the supernatant.[15]
-
For suspension cells, collect the cells by centrifugation.
-
-
Cell Washing: Wash the cells twice with cold PBS.[15]
-
Staining:
-
Flow Cytometry Analysis:
Mandatory Visualization
Caption: Inhibition of the p38 MAPK signaling pathway by this compound.
Caption: A generalized workflow for cell culture treatment with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Atropisomer PH797804 as a Potent, Selective and Efficacious P38 MAP Kinase Inhibitor as Clinical Candidate [jscimedcentral.com]
- 3. Atypical p38 Signaling, Activation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PH-797804 - Wikipedia [en.wikipedia.org]
- 7. medkoo.com [medkoo.com]
- 8. Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. PH-797804 | p38 MAPK | Autophagy | TargetMol [targetmol.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 14. bmb.natsci.msu.edu [bmb.natsci.msu.edu]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for (aS)-PH-797804
For Researchers, Scientists, and Drug Development Professionals
Abstract
(aS)-PH-797804 is a potent and selective, ATP-competitive inhibitor of p38 mitogen-activated protein (MAP) kinase, with demonstrated anti-inflammatory properties.[1][2][3][4] It exhibits greater potency for p38α (IC₅₀ = 26 nM) and p38β (IC₅₀ = 102 nM) over other kinases, making it a valuable tool for investigating the p38 MAPK signaling pathway in various biological processes and a potential therapeutic agent for inflammatory diseases.[2][3] Proper dissolution and preparation of this compound are critical for obtaining reliable and reproducible experimental results. This document provides detailed application notes and protocols for the dissolution of this compound for both in vitro and in vivo studies.
Solubility Data
This compound is a crystalline solid that is soluble in organic solvents and sparingly soluble in aqueous solutions.[5] The following table summarizes the solubility of this compound in various common laboratory solvents. It is recommended to use freshly opened, anhydrous solvents to ensure maximum solubility, as the compound's solubility can be affected by the presence of water, especially in hygroscopic solvents like DMSO.[3]
| Solvent | Concentration | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 50 mg/mL (104.76 mM)[3] | Ultrasonic treatment may be required to achieve complete dissolution.[3] Use of newly opened, anhydrous DMSO is recommended.[3] |
| 14 mg/mL[5] | ||
| ≥ 23.85 mg/mL[6] | ||
| DMF (Dimethylformamide) | 12.5 mg/mL[5] | |
| Ethanol | 2.5 mg/mL[5] | |
| DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL[5] |
Note: Solubility can vary between different batches and sources of the compound and solvents.
Experimental Protocols
In Vitro Experiments: Preparation of Stock and Working Solutions
For most in vitro cell-based assays, this compound is typically dissolved in DMSO to prepare a high-concentration stock solution, which is then further diluted in a cell culture medium to the desired final concentration.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
Water bath or sonicator (optional)
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (MW: 477.3 g/mol ), weigh out 4.773 mg of the compound.
-
Adding the Solvent: Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the compound. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, gentle warming in a water bath (37°C) for 5-10 minutes or brief sonication can be applied.[3] Visually inspect the solution to ensure there are no visible particles.
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored at -80°C, the stock solution is stable for at least 6 months.
Preparation of Working Solutions:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Serially dilute the stock solution with a sterile cell culture medium to achieve the desired final concentration for your experiment.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Figure 1. Workflow for preparing this compound solutions for in vitro use.
In Vivo Experiments: Preparation of Formulations
For in vivo studies, this compound is often administered orally. A common method involves creating a suspension of the compound in a suitable vehicle, such as carboxymethylcellulose sodium (CMC-Na). It is recommended to prepare these formulations fresh on the day of the experiment.[3]
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose sodium (CMC-Na) in sterile water)
-
Sterile tubes
-
Homogenizer or sonicator
-
Vortex mixer
Protocol for Preparing an Oral Suspension:
-
Vehicle Preparation: Prepare the desired vehicle solution (e.g., 0.5% CMC-Na in sterile water).
-
Weighing the Compound: Weigh the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Suspension Preparation:
-
Add the weighed compound to a sterile tube.
-
Add a small volume of the vehicle and vortex to create a paste.
-
Gradually add the remaining vehicle while continuously mixing or vortexing to ensure a uniform suspension.
-
For a more homogeneous suspension, use a homogenizer or sonicator.
-
-
Administration: Administer the freshly prepared suspension to the animals via oral gavage. Ensure the suspension is well-mixed before each administration.
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of the p38 MAP kinase signaling pathway.[1][2] This pathway is a key regulator of cellular responses to inflammatory cytokines and environmental stress.[7][8] The canonical activation of p38 involves a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K) activates a MAP kinase kinase (MAP2K), which in turn phosphorylates and activates p38 MAPK.[7][8] Once activated, p38 phosphorylates downstream transcription factors and other proteins, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[3] By inhibiting p38, this compound effectively blocks this inflammatory cascade.
Figure 2. Simplified p38 MAPK signaling pathway and the inhibitory action of this compound.
Safety Precautions
-
Handle this compound in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
By following these guidelines, researchers can effectively prepare and utilize this compound for their experimental needs, ensuring the generation of accurate and reproducible data in the study of p38 MAPK-mediated cellular processes.
References
- 1. Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of PH-797804, a highly selective and potent inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. glpbio.com [glpbio.com]
- 7. Atypical p38 Signaling, Activation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (aS)-PH-797804 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(aS)-PH-797804 is a potent and selective ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the α and β isoforms with IC50 values of 26 nM and 102 nM, respectively. It is the more potent atropisomer of the racemic compound PH-797804.[1] This compound has demonstrated significant anti-inflammatory properties in various preclinical models, making it a valuable tool for studying the role of the p38 MAPK signaling pathway in inflammatory diseases such as rheumatoid arthritis. These application notes provide a summary of recommended dosages, detailed experimental protocols for relevant animal models, and an overview of the targeted signaling pathway.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the reported in vivo efficacy of this compound in various animal models of inflammation and arthritis. Oral administration of this compound has been shown to be effective in these models.[2][3]
Table 1: Efficacy in Acute Inflammation Models
| Animal Model | Species | Administration Route | Dosage | Effect | Reference |
| Lipopolysaccharide (LPS)-induced endotoxemia | Rat | Oral | 0.001 - 1 mg/kg | Dose-dependent inhibition of TNF-α production | [2] |
| Lipopolysaccharide (LPS)-induced endotoxemia | Rat | Oral | ED50: 0.07 mg/kg | Inhibition of acute inflammatory responses | [2][3] |
| Lipopolysaccharide (LPS)-induced endotoxemia | Cynomolgus Monkey | Oral | ED50: 0.095 mg/kg | Inhibition of acute inflammatory responses | [2][3] |
Table 2: Efficacy in Chronic Arthritis Models
| Animal Model | Species | Administration Route | Treatment Duration | Dosage (Recommended Range) | Effect | Reference |
| Streptococcal Cell Wall (SCW)-Induced Arthritis | Rat | Oral | 10 days | 0.1 - 1 mg/kg/day | Significant reduction in joint inflammation and bone loss | [2][3] |
| Collagen-Induced Arthritis (CIA) | Mouse | Oral | 10 days | 0.1 - 1 mg/kg/day | Significant reduction in joint inflammation and bone loss | [2][3] |
*Note: The precise daily dosage for the 10-day studies in the arthritis models is not explicitly stated in the reviewed literature. The recommended dosage range is an estimation based on the provided ED50 values in acute models and the general dosage range for in vivo efficacy. Researchers should perform dose-response studies to determine the optimal dosage for their specific experimental conditions.
Experimental Protocols
Formulation of this compound for Oral Administration
For oral gavage in rodents, this compound can be formulated as a suspension. A common vehicle is 0.5% methylcellulose in water. Alternatively, a solution can be prepared using the following formulation:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Another simpler formulation for oral administration is:
-
10% DMSO
-
90% Corn Oil
Preparation: First, dissolve this compound in DMSO. Then, add the other components of the vehicle sequentially while vortexing to ensure a homogenous solution or a fine suspension. The formulation should be prepared fresh daily.
Protocol 1: Collagen-Induced Arthritis (CIA) in Mice
This protocol describes the induction of arthritis in DBA/1 mice, a commonly used strain for this model.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine or chicken type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
This compound
-
Vehicle for oral administration
Procedure:
-
Preparation of Collagen Emulsion: Dissolve CII in 0.1 M acetic acid at 4°C overnight to a final concentration of 2 mg/mL. Prepare an emulsion by mixing an equal volume of the CII solution with CFA until a stable emulsion is formed (a drop of the emulsion does not disperse in water).
-
Primary Immunization (Day 0): Anesthetize the mice. Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail. This delivers 100 µg of CII per mouse.
-
Booster Immunization (Day 21): Prepare a CII emulsion with IFA as described in step 1. Inject 100 µL of the CII/IFA emulsion intradermally at a different site near the base of the tail.
-
Monitoring of Arthritis: Begin monitoring the mice for signs of arthritis around day 24. Score the severity of arthritis in each paw based on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema involving the entire paw, 4 = maximal swelling and ankylosis). The maximum score per mouse is 16.
-
Treatment with this compound: Once clinical signs of arthritis are evident (e.g., from day 25), begin daily oral administration of this compound or vehicle. A recommended starting dose is in the range of 0.1 - 1 mg/kg/day. Continue treatment for the desired period (e.g., 10 days).
-
Assessment of Efficacy: Continue to monitor arthritis scores daily. At the end of the study, paws can be collected for histological analysis of inflammation, cartilage damage, and bone erosion.
Protocol 2: Streptococcal Cell Wall (SCW)-Induced Arthritis in Rats
This protocol describes the induction of a biphasic arthritis in Lewis rats.
Materials:
-
Female Lewis rats (6-8 weeks old)
-
Streptococcal cell wall fragments (e.g., from Group A streptococci)
-
Sterile saline
-
This compound
-
Vehicle for oral administration
Procedure:
-
Induction of Arthritis (Day 0): Resuspend the SCW fragments in sterile saline. Inject a single intraperitoneal (i.p.) dose of SCW (typically 30 µg of rhamnose/g body weight).
-
Phases of Arthritis: The rats will develop an acute inflammatory response in the peripheral joints within 24-48 hours, which then subsides. A chronic, erosive polyarthritis develops around day 15 and persists for several weeks.
-
Treatment with this compound: For therapeutic intervention, begin daily oral administration of this compound or vehicle during the chronic phase of the disease (e.g., starting from day 15). A recommended starting dose is in the range of 0.1 - 1 mg/kg/day. Continue treatment for the desired period (e.g., 10 days).
-
Assessment of Efficacy: Monitor the severity of arthritis by measuring ankle diameter and/or using a clinical scoring system similar to the one described for CIA. At the end of the study, joints can be collected for histological analysis.
Signaling Pathway and Experimental Workflow Diagrams
Caption: p38 MAPK Signaling Pathway in Inflammation.
References
Application Notes and Protocols for (aS)-PH-797804 in a U937 Monocyte Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the selective p38 MAPK inhibitor, (aS)-PH-797804, in assays involving the human U937 monocytic cell line. This document outlines the protocols for cell culture, differentiation, inflammatory stimulation, and subsequent analysis of p38 MAPK pathway inhibition.
Introduction
This compound is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in the inflammatory response.[1] The U937 cell line, derived from a human histiocytic lymphoma, serves as a valuable in vitro model for studying monocyte and macrophage biology.[2][3] Upon differentiation, U937 cells acquire macrophage-like characteristics and can be stimulated to produce pro-inflammatory cytokines, making them an ideal system to investigate the anti-inflammatory effects of compounds like this compound. This document details the experimental procedures to assess the efficacy of this compound in mitigating inflammatory responses in U937 cells.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line/System | Value | Reference |
| IC₅₀ (p38α) | Cell-free assay | 26 nM | [4][5] |
| IC₅₀ (p38β) | Cell-free assay | 102 nM | [4][5] |
| IC₅₀ (LPS-induced TNF-α production) | U937 cells | 5.9 nM | |
| IC₅₀ (p38 kinase activity) | U937 cells | 1.1 nM |
Table 2: Recommended Reagent Concentrations for U937 Monocyte Assay
| Reagent | Purpose | Recommended Concentration |
| Phorbol 12-myristate 13-acetate (PMA) | Differentiation of U937 monocytes | 10 - 100 ng/mL |
| Lipopolysaccharide (LPS) | Inflammatory stimulus | 100 ng/mL - 1 µg/mL |
| This compound | p38 MAPK inhibition | 1 nM - 1 µM (for dose-response) |
Signaling Pathway
Experimental Workflow
Experimental Protocols
U937 Cell Culture and Differentiation
Materials:
-
U937 human monocytic cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well or 24-well tissue culture plates
Protocol:
-
Cell Culture: Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator. Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
Seeding: Seed U937 cells at a density of 2 x 10⁵ cells/mL in the desired tissue culture plates.
-
Differentiation: To differentiate the monocytes into macrophage-like cells, add PMA to the culture medium to a final concentration of 50 ng/mL.
-
Incubation: Incubate the cells with PMA for 24 to 48 hours. Successful differentiation is characterized by cell adherence to the culture plate and morphological changes to a more spread-out, macrophage-like phenotype.
This compound Treatment and LPS Stimulation
Materials:
-
Differentiated U937 cells
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Serum-free RPMI-1640 medium
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Wash: After differentiation, gently wash the adherent U937 cells twice with sterile PBS to remove any remaining PMA and non-adherent cells.
-
Serum Starvation (Optional but Recommended): Replace the medium with serum-free RPMI-1640 and incubate for 2-4 hours to reduce basal signaling.
-
Pre-treatment: Prepare dilutions of this compound in serum-free RPMI-1640. A typical dose-response range would be from 1 nM to 1 µM. Add the diluted inhibitor to the respective wells and incubate for 1 hour at 37°C. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
LPS Stimulation: Prepare a stock solution of LPS in sterile PBS. Add LPS to each well to a final concentration of 100 ng/mL.
-
Incubation: Incubate the cells for the desired time period. For cytokine analysis (ELISA), an incubation time of 4-6 hours is often sufficient for TNF-α production. For analysis of protein phosphorylation (Western Blot), a shorter incubation time of 15-60 minutes is recommended.
Cytokine Measurement by ELISA
Materials:
-
Supernatants from treated U937 cells
-
Human TNF-α ELISA kit
-
Microplate reader
Protocol:
-
Collect Supernatant: After the LPS stimulation period, carefully collect the cell culture supernatant from each well without disturbing the adherent cells.
-
Centrifugation: Centrifuge the supernatants at 1,000 x g for 10 minutes to pellet any detached cells or debris.
-
ELISA Procedure: Perform the TNF-α ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating and washing steps.
-
Adding a detection antibody.
-
Further incubation and washing.
-
Adding a substrate and stop solution.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of TNF-α in each sample by interpolating from the standard curve.
Analysis of p38 MAPK Phosphorylation by Western Blot
Materials:
-
Cell lysates from treated U937 cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-p38 MAPK, anti-total-p38 MAPK)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p38 MAPK diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 8.
-
Detection: Add ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
References
- 1. researchgate.net [researchgate.net]
- 2. emerald.com [emerald.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Comparison of monocytic cell lines U937 and THP-1 as macrophage models for in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Differentiation of U-937 Monocytes to Macrophage-Like Cells Polarized " by Fatma Husien S. Abdulhadi [corescholar.libraries.wright.edu]
Application Notes and Protocols for Oral Gavage Administration of (aS)-PH-797804 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
(aS)-PH-797804 is a potent and selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK) α and β isoforms (IC50 = 26 nM and 102 nM, respectively).[1] It has demonstrated significant anti-inflammatory properties in various preclinical models. This document provides detailed application notes and protocols for the oral gavage administration of this compound in rats, focusing on pharmacokinetic profiling and efficacy testing in inflammatory models.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the p38 MAPK signaling pathway. This pathway is a key regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). By inhibiting p38 MAPK, this compound effectively suppresses the downstream signaling cascade that leads to inflammatory responses.
p38 MAPK Signaling Pathway
References
Stability of (aS)-PH-797804 in DMSO and Other Solvents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(aS)-PH-797804 is a potent and selective inhibitor of p38 mitogen-activated protein (MAP) kinase α and β isoforms, with IC50 values of 26 nM and 102 nM, respectively.[1] It has demonstrated anti-inflammatory properties and is a valuable tool in the study of the p38 MAPK signaling pathway, which is implicated in various inflammatory diseases.[2] Proper handling and storage of this compound solutions are critical to ensure the accuracy and reproducibility of experimental results. This document provides detailed application notes and protocols regarding the stability and solubility of this compound in dimethyl sulfoxide (DMSO) and other common laboratory solvents.
While specific long-term stability data for this compound in various solvents is not extensively published, this guide offers best practices based on available solubility information and general knowledge of small molecule stability. It also provides a comprehensive protocol for researchers to determine the stability of this compound under their specific experimental conditions.
Data Presentation
Solubility of this compound
The solubility of this compound has been reported in several common laboratory solvents. The following table summarizes the available data. It is crucial to note that the hygroscopic nature of DMSO can significantly impact the solubility of the compound; therefore, the use of fresh, anhydrous DMSO is strongly recommended.[3][4]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 96 | 201.13 | Use fresh, anhydrous DMSO as its hygroscopic nature can reduce solubility.[4] |
| 50 | 104.76 | Ultrasonic assistance may be needed for dissolution.[3] | |
| ≥23.85 | ≥50 | - | |
| Ethanol | 20 | 41.9 | - |
| Water | Insoluble | Insoluble | - |
Stability of this compound
Quantitative, long-term stability data for this compound in DMSO or other solvents is not widely available in peer-reviewed literature or technical datasheets. However, the compound has a stability profile compatible with oral formulation, suggesting reasonable stability.[2] General studies on compound stability in DMSO indicate that many compounds are stable for extended periods when stored properly, but factors such as water content, temperature, and freeze-thaw cycles can impact stability.[5] It is best practice to prepare fresh solutions for critical experiments or to validate the stability of stock solutions over time using the protocols outlined below.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Amber glass vials or polypropylene tubes
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (MW: 477.3 g/mol ), weigh out 4.773 mg.
-
Transfer the weighed compound to an appropriate vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary, but care should be taken to avoid degradation.
-
Store the stock solution in small aliquots in tightly sealed amber vials at -20°C or -80°C to minimize freeze-thaw cycles and exposure to light.
Protocol 2: Assessment of this compound Stability by HPLC-UV
This protocol provides a general method for determining the stability of this compound in a chosen solvent over time. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Solvent for stability testing (e.g., DMSO, ethanol, aqueous buffer)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid)
-
Incubator or water bath for temperature-controlled studies
-
Autosampler vials
Procedure:
-
Method Development (if necessary): Develop an HPLC-UV method capable of separating this compound from potential degradation products. This may involve forced degradation studies by exposing the compound to acidic, basic, oxidative, and photolytic conditions to generate potential degradants.[6][7]
-
Initial Analysis (Time Zero):
-
Prepare a fresh solution of this compound in the solvent of interest at a known concentration.
-
Immediately analyze this solution by HPLC-UV to determine the initial peak area of the this compound peak. This will serve as the time zero (T0) reference.
-
-
Stability Study:
-
Aliquot the prepared solution into several vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C). Protect the samples from light if the compound is found to be light-sensitive.
-
At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), remove an aliquot from the stored solution.
-
Analyze the aliquot by HPLC-UV using the same method as for the T0 sample.
-
-
Data Analysis:
-
For each time point, calculate the percentage of this compound remaining relative to the T0 sample using the peak areas.
-
Percentage Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
Mandatory Visualizations
p38 MAPK Signaling Pathway
The following diagram illustrates the canonical p38 MAPK signaling pathway, which is inhibited by this compound.
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
The following diagram outlines the workflow for assessing the stability of this compound.
References
- 1. PH 797804 | p38 MAPK | Tocris Bioscience [tocris.com]
- 2. Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. pharmasm.com [pharmasm.com]
Application Notes and Protocols for (aS)-PH-797804
(aS)-PH-797804 is a potent and selective inhibitor of p38 mitogen-activated protein (MAP) kinase, playing a crucial role in inflammatory signaling pathways. This document provides detailed application notes and protocols for the preparation of stock solutions of this compound for use in scientific research.
Chemical Properties
This compound, with the chemical name (-)-3-[3-Bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxo-1(2H)-pyridinyl]-N,4-dimethylbenzamide, is the more potent atropisomer of PH-797804.[1][2] Due to restricted rotation around the bond connecting the pyridinone and N-phenyl rings, it exists as two stable atropisomers that do not interconvert under ambient conditions.[1] The (aS) isomer exhibits significantly greater binding affinity and inhibitory potency for p38α kinase compared to the (aR) isomer.[1]
| Property | Value |
| Molecular Formula | C₂₂H₁₉BrF₂N₂O₃ |
| Molecular Weight | 477.3 g/mol [2][3] |
| CAS Number | 1358027-80-1[2] |
| Appearance | Solid powder[4] |
Mechanism of Action
This compound is an ATP-competitive and readily reversible inhibitor of the α and β isoforms of p38 MAP kinase.[5][6] It demonstrates high selectivity for p38α/β over a wide range of other kinases.[2] The p38 MAP kinase pathway is a key signaling cascade activated by extracellular stimuli like pro-inflammatory cytokines and physical stress, leading to the activation of transcription factors and the production of inflammatory mediators.[7] By inhibiting p38α/β, this compound effectively blocks these downstream inflammatory responses.[5]
The following diagram illustrates the p38 MAPK signaling pathway and the point of inhibition by this compound.
Caption: p38 MAPK signaling pathway and inhibition by this compound.
Quantitative Data
The following tables summarize the inhibitory activity and solubility of this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC₅₀ |
| p38α | 26 nM[2][8] |
| p38β | 102 nM[2][8] |
This compound is over 100-fold more potent than its (+)-atropisomer.[2]
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Notes |
| DMSO | 23.86 - 96 mg/mL (50 - 201.13 mM)[2][9][10] | Hygroscopic; use of freshly opened DMSO is recommended as moisture can reduce solubility.[9][10] Ultrasonic treatment may be needed.[9] |
| DMF | 12.5 mg/mL[3] | |
| Ethanol | 2.5 - 38 mg/mL[3][10] | |
| DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL[3] | |
| Water | Insoluble[10] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or freshly opened Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Vortex mixer
-
Calibrated analytical balance
-
Micropipettes
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 23.865 mg of the compound (Molecular Weight = 477.3 g/mol ).
-
Dissolution: Add the weighed this compound powder to the sterile vial. Using a micropipette, add the calculated volume of DMSO. For 23.865 mg, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, sonication can be used to aid dissolution.[11] The resulting solution should be clear.
-
Storage: Store the stock solution at -20°C for short-term storage (days to weeks) or at -80°C for long-term storage (months to a year).[4][10] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10]
The following workflow diagram outlines the key steps for preparing the stock solution.
References
- 1. Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PH 797804 | p38 MAPK | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. PH 797804 (CHEBI:82715) [ebi.ac.uk]
- 6. axonmedchem.com [axonmedchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. PH-797804 | p38 MAPK | Autophagy | TargetMol [targetmol.com]
Application Notes and Protocols for (aS)-PH-797804
For Researchers, Scientists, and Drug Development Professionals
Introduction
(aS)-PH-797804 is a potent and highly selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK), particularly targeting the p38α and p38β isoforms.[1][2] It is the more potent atropisomer of the racemic compound, demonstrating over 100-fold greater activity than its (aR) counterpart.[3] Due to its anti-inflammatory properties, this compound is a valuable tool for investigating the role of the p38 MAPK signaling pathway in various pathological conditions, including inflammatory diseases like chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis.[4][5] These notes provide detailed protocols for designing and executing experiments to study its effects.
Mechanism of Action
This compound functions by binding to the ATP-binding pocket of p38α and p38β, preventing the phosphorylation of downstream substrates.[1] This action effectively blocks the signaling cascade responsible for the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][6] Its selectivity is a key feature, as it shows minimal inhibition of other kinases like JNK2 and ERK at effective concentrations.[1][6]
Signaling Pathway Inhibition
The diagram below illustrates the canonical p38 MAPK signaling pathway, which is activated by cellular stressors and inflammatory cytokines. This compound directly inhibits the p38 MAPK node, thereby blocking downstream inflammatory responses.
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Data Presentation
The following tables summarize the quantitative data for this compound, facilitating experimental design and data comparison.
Table 1: In Vitro Inhibitory Potency
| Target / Assay | Species | IC50 / Ki | Reference |
|---|---|---|---|
| Enzyme Activity | |||
| p38α | Human | IC50: 26 nM | [1][2] |
| p38α | Human | Ki: 5.8 nM | [1][7] |
| p38β | Human | IC50: 102 nM | [2] |
| p38β | Human | Ki: 40 nM | [1] |
| Cellular Activity | |||
| LPS-induced TNF-α (U937 cells) | Human | IC50: 5.9 nM | [1][6] |
| p38 Kinase Activity (U937 cells) | Human | IC50: 1.1 nM | [1][6] |
| LPS-induced TNF-α (PBMCs) | Human | IC50: 3.4 nM | [1] |
| RANKL/M-CSF Osteoclast Formation | Rat | IC50: 3 nM |[1][6] |
Table 2: Kinase Selectivity Profile
| Kinase Target | IC50 (µM) | Comments | Reference |
|---|---|---|---|
| JNK2 | - | No inhibition observed | [1] |
| ERK Pathway | > 1 | No effect on ERK phosphorylation | [1][6] |
| CDK2, ERK2, IKK1, IKK2, IKKi | > 200 | Highly selective | [1][6] |
| MKK7 | > 100 | Highly selective | [1][6] |
| MSK | > 164 | Highly selective |[1][6] |
Table 3: In Vivo Anti-Inflammatory Efficacy
| Model | Species | Endpoint | ED50 | Reference |
|---|---|---|---|---|
| Endotoxin Challenge | Rat | Acute Inflammation | 0.07 mg/kg | [1][6] |
| Endotoxin Challenge | Cynomolgus Monkey | Acute Inflammation | 0.095 mg/kg | [1][6] |
| SCW-Induced Arthritis | Rat | Joint Inflammation & Bone Loss | Significant reduction | [1][6] |
| Collagen-Induced Arthritis | Mouse | Joint Inflammation & Bone Loss | Significant reduction |[1][6] |
Experimental Protocols
Protocol 1: Cell-Free p38α Kinase Inhibition Assay
This protocol determines the direct inhibitory effect of this compound on p38α kinase activity.
1. Materials:
-
Recombinant human p38α kinase
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM Mg-acetate, 0.8 mM DTT)
-
Substrate: Epidermal Growth Factor Receptor Peptide (EGFRP)
-
[γ-33P]ATP
-
This compound stock solution (in DMSO)
-
AG 1x8 ion exchange resin
-
Microplate scintillation counter
2. Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add 25 nM of p38α kinase to reaction mixtures containing kinase buffer, 200 µM EGFRP, and the desired concentration of this compound.
-
Initiate the reaction by adding ATP and [γ-33P]ATP.
-
Incubate the plate at 25°C for 30 minutes.[6]
-
Stop the reaction and remove unreacted ATP by adding 150 µL of AG 1x8 ion exchange resin slurry.[6]
-
After allowing the resin to settle, transfer 50 µL of the supernatant to a new plate.
-
Add scintillation cocktail and quantify the incorporated radioactivity using a microplate counter to determine kinase activity.[6]
-
Calculate IC50 values by plotting the percent inhibition against the log concentration of the inhibitor.
Protocol 2: Cellular Assay for Inhibition of LPS-Induced TNF-α Production
This protocol measures the compound's ability to block inflammatory cytokine production in a human monocytic cell line.
Caption: Workflow for a cellular anti-inflammatory assay.
1. Materials:
-
Human U937 monocytic cells
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO)
-
Human TNF-α ELISA kit
2. Procedure:
-
Seed U937 cells into 96-well plates at an appropriate density and allow them to adhere.
-
Prepare a dose-response curve of this compound in culture medium.
-
Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.[1]
-
Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL). Include unstimulated and vehicle-only controls.
-
Incubate the plates for 18 hours at 37°C in a CO2 incubator.[1]
-
Centrifuge the plates and collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate IC50 values based on the inhibition of TNF-α production.
Protocol 3: In Vivo Study in a Rodent Arthritis Model
This protocol provides a general framework for evaluating the efficacy of this compound in a preclinical model of chronic inflammation.
Caption: General workflow for an in vivo arthritis study.
1. Materials:
-
Lewis rats or other appropriate rodent strain
-
Streptococcal cell wall (SCW) extract for arthritis induction
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for measuring joint diameter
2. Procedure:
-
Acclimatize animals to the facility for at least one week.
-
Induce arthritis by intra-articular or systemic injection of SCW extract.
-
Once arthritis is established, randomize animals into treatment groups (e.g., vehicle control, low-dose, and high-dose this compound).
-
Administer this compound or vehicle orally once daily for the duration of the study (e.g., 10 days).[1][6]
-
Monitor disease progression daily by measuring clinical signs such as paw swelling, joint diameter, and body weight.
-
At the end of the study, collect blood for cytokine analysis and joint tissues for histological assessment of inflammation and bone erosion.
-
Analyze the data to determine the efficacy of this compound in reducing the signs of arthritis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PH-797804 - Wikipedia [en.wikipedia.org]
- 5. Discovery of Atropisomer PH797804 as a Potent, Selective and Efficacious P38 MAP Kinase Inhibitor as Clinical Candidate [jscimedcentral.com]
- 6. selleckchem.com [selleckchem.com]
- 7. axonmedchem.com [axonmedchem.com]
Measuring p38 MAPK Inhibition with (aS)-PH-797804: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for measuring the inhibition of p38 mitogen-activated protein kinase (MAPK) using the selective inhibitor (aS)-PH-797804. It is intended for researchers, scientists, and drug development professionals working in areas such as inflammation, autoimmune diseases, and oncology. The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress and inflammatory stimuli, making it a key target for therapeutic intervention.[1][2] this compound is a potent and selective ATP-competitive inhibitor of p38α and p38β.[3][4] This guide outlines the necessary protocols for both in vitro biochemical and cell-based assays to accurately determine the inhibitory activity of this compound and other potential p38 MAPK inhibitors.
Introduction to p38 MAPK and this compound
The p38 MAPK family, consisting of isoforms p38α, p38β, p38γ, and p38δ, plays a central role in intracellular signaling cascades.[5] These kinases are activated by various environmental stresses and inflammatory cytokines, leading to the regulation of numerous cellular processes including apoptosis, cell differentiation, and cytokine production.[6][7] The activation of p38 MAPKs involves phosphorylation by upstream kinases, primarily MKK3 and MKK6.[8] Once activated, p38 MAPKs phosphorylate downstream substrates such as transcription factors and other kinases, including MAPK-activated protein kinase 2 (MAPKAPK-2).[9]
This compound is a highly selective and potent diarylpyridinone inhibitor of p38 MAP kinase.[10][11] It is the more potent atropisomer of a racemic mixture, with the aS isomer being over 100-fold more potent than the aR isomer.[10] this compound has demonstrated anti-inflammatory properties and is a valuable tool for studying the physiological and pathological roles of the p38 MAPK pathway.[12]
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound has been characterized in various assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Ki (nM) | Assay Type |
| p38α | 26[3][4][13] | 5.8[3] | Cell-free kinase assay |
| p38β | 102[4][13] | 40[3] | Cell-free kinase assay |
Table 2: Cellular Activity
| Cell Line | Assay | IC50 (nM) |
| U937 (human monocytic) | LPS-induced TNF-α production | 5.9[3] |
| U937 (human monocytic) | p38 kinase activity | 1.1[13][14] |
| Primary rat bone marrow cells | RANKL- and M-CSF-induced osteoclast formation | 3[3] |
| Human monocytes | LPS-induced TNF-α production | 3.4[13] |
| Human PBMC | LPS-induced TNF-α release | 15[13] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the p38 MAPK signaling cascade and the experimental procedures, the following diagrams are provided.
Caption: p38 MAPK Signaling Pathway and Point of Inhibition.
Caption: Biochemical Kinase Assay Workflow.
Caption: Cellular Assay Workflow.
Experimental Protocols
Protocol 1: In Vitro p38α MAPK Kinase Assay (Non-Radioactive)
This protocol describes a biochemical assay to determine the IC50 value of this compound against purified p38α MAPK by measuring the phosphorylation of the substrate ATF-2.
Materials:
-
Recombinant active p38α MAPK
-
Recombinant ATF-2 protein (substrate)
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween 20)[15]
-
ATP solution
-
This compound
-
DMSO
-
96-well plates
-
Phospho-ATF-2 (Thr71) antibody[16]
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. Include a DMSO-only control.
-
Kinase Reaction Setup: In a 96-well plate, add the diluted this compound or DMSO control.
-
Enzyme Addition: Add recombinant p38α MAPK to each well and incubate for a pre-determined time (e.g., 20-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATF-2 substrate and ATP to each well.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then probe with a primary antibody specific for phosphorylated ATF-2 (p-ATF-2).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an appropriate imaging system.
-
-
Data Analysis: Quantify the band intensities for p-ATF-2. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Assay for p38 MAPK Inhibition in U937 Cells
This protocol outlines a method to measure the inhibitory effect of this compound on LPS-induced TNF-α production in the human monocytic U937 cell line.[3][13]
Materials:
-
U937 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
DMSO
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
Cell lysis buffer
-
BCA protein assay kit
-
Phospho-p38 MAPK (Thr180/Tyr182) antibody
-
Total p38 MAPK antibody
Procedure:
-
Cell Seeding: Seed U937 cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere or stabilize overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Pre-treat the cells with the diluted compound or DMSO control for 1-2 hours.
-
Cell Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include an unstimulated control.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 4-6 hours for TNF-α production).
-
Endpoint Measurement (TNF-α ELISA):
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Endpoint Measurement (Western Blot for p-p38):
-
Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform Western blot analysis as described in Protocol 1, using antibodies against phospho-p38 MAPK and total p38 MAPK to assess target engagement.
-
-
Data Analysis: For the ELISA data, calculate the percentage of inhibition of TNF-α production for each concentration of this compound relative to the LPS-stimulated control. Determine the IC50 value by non-linear regression analysis. For the Western blot data, normalize the phospho-p38 signal to the total p38 signal.
Conclusion
The protocols and data presented in this application note provide a comprehensive framework for assessing the inhibitory activity of this compound against p38 MAPK. These methods can be adapted to evaluate other potential p38 MAPK inhibitors and to further investigate the role of this critical signaling pathway in various disease models. The provided diagrams offer a clear visualization of the p38 MAPK pathway and the experimental workflows, aiding in the design and execution of these assays.
References
- 1. researchgate.net [researchgate.net]
- 2. assaygenie.com [assaygenie.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Atropisomer PH797804 as a Potent, Selective and Efficacious P38 MAP Kinase Inhibitor as Clinical Candidate [jscimedcentral.com]
- 12. PH-797804 - Wikipedia [en.wikipedia.org]
- 13. selleckchem.com [selleckchem.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
(aS)-PH-797804 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (aS)-PH-797804. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) alpha (α) and beta (β) isoforms.[1] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the p38 enzyme, preventing the phosphorylation of its downstream targets.[1] This inhibition blocks the p38 MAPK signaling pathway, which is a key regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Consequently, this compound exhibits anti-inflammatory properties. The "(aS)" designation refers to the specific atropisomer of the molecule that is pharmacologically active.[2]
p38 MAPK Signaling Pathway
Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.
Troubleshooting Guide: Solubility Issues
Q2: I am having trouble dissolving this compound in aqueous buffers for my in vitro experiments. What are the recommended solvents?
This compound is practically insoluble in water.[3] For in vitro assays, it is recommended to first prepare a stock solution in an organic solvent and then dilute it into your aqueous experimental medium. Commonly used organic solvents and their approximate solubilities are summarized in the table below.
Solubility of this compound in Common Organic Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | ~50 | ~104.7 | Use of fresh, anhydrous DMSO is recommended as it is hygroscopic and absorbed water can reduce solubility.[1] Sonication may be required. |
| DMF | ~12.5 | ~26.2 | N,N-Dimethylformamide can be used as an alternative to DMSO. |
| Ethanol | ~2.5 | ~5.2 | Solubility is lower compared to DMSO and DMF. |
Experimental Workflow for Preparing a Working Solution
Caption: A general workflow for preparing a working solution of this compound for in vitro experiments.
Q3: My compound is precipitating out of solution after diluting the DMSO stock into my aqueous buffer. How can I prevent this?
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. Here are several strategies to mitigate this:
-
Decrease the final concentration of the organic solvent: Aim for the lowest possible final concentration of DMSO in your assay medium, typically less than 0.5%, to minimize its potential off-target effects and reduce the risk of precipitation.
-
Use a pre-warmed buffer: Adding the DMSO stock to a pre-warmed aqueous buffer can sometimes help maintain solubility.
-
Increase the volume of the aqueous buffer: A larger final volume for the same amount of compound can help keep it in solution.
-
Consider using a surfactant: A small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final assay buffer can help to maintain the solubility of hydrophobic compounds.
Q4: I need to prepare a formulation of this compound for in vivo oral administration in an animal model. What is a suitable vehicle?
For oral administration, a suspension of this compound can be prepared. A commonly used vehicle is an aqueous solution of carboxymethylcellulose sodium (CMC-Na).
Protocol for Oral Suspension Preparation
-
Prepare the Vehicle: Prepare a 0.5% to 1% (w/v) solution of CMC-Na in sterile water. Mix thoroughly until a homogenous, viscous solution is formed.
-
Weigh the Compound: Accurately weigh the required amount of this compound.
-
Create a Paste: Add a small amount of the CMC-Na vehicle to the powdered compound and triturate to form a smooth paste. This helps to ensure the particles are well-wetted and prevents clumping.
-
Dilute to Final Volume: Gradually add the remaining CMC-Na vehicle to the paste while continuously mixing to achieve the desired final concentration.
-
Homogenize: Ensure the final suspension is homogenous before each administration.
A published protocol suggests preparing a suspension of at least 5 mg/mL in a CMC-Na solution.[3]
Q5: Are there any alternative in vivo formulations for this compound?
Yes, another formulation that can be used for in vivo studies involves a mixture of solvents.
Alternative In Vivo Formulation
| Component | Proportion |
| DMSO | 10% |
| PEG300 | 40% |
| Tween® 80 | 5% |
| Saline | 45% |
Protocol for Alternative In Vivo Formulation
-
Dissolve this compound in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween® 80 and mix until the solution is clear.
-
Finally, add saline to reach the final volume and mix well.
Q6: What are some advanced strategies to improve the aqueous solubility of this compound for formulation development?
For more advanced formulation development, several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. These methods typically require more specialized equipment and expertise.
-
Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.[4][5] Nanosuspensions can be prepared by methods such as media milling or high-pressure homogenization.[4][6]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble guest molecules, like this compound, within their hydrophobic cavity, thereby increasing their apparent aqueous solubility.[7][8][9] The choice of cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) and the complexation method (e.g., kneading, co-precipitation) would need to be optimized.[8][10]
-
Lipid-Based Formulations: For oral delivery, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be used to improve the solubility and absorption of lipophilic drugs.[11][12]
Logical Relationship for Solubility Enhancement Strategy Selection
Caption: Decision tree for selecting a suitable solubility enhancement strategy for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. opendata.uni-halle.de [opendata.uni-halle.de]
- 6. Influence of Critical Parameters of Nanosuspension Formulation on the Permeability of a Poorly Soluble Drug through the Skin—A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceasia.org [scienceasia.org]
- 8. eijppr.com [eijppr.com]
- 9. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
avoiding (aS)-PH-797804 experimental artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid experimental artifacts when working with (aS)-PH-797804, a selective p38 MAPK inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My IC50 value for this compound is significantly higher than what is reported in the literature. What could be the cause?
A1: There are several potential reasons for this discrepancy:
-
Atropisomeric Purity: this compound is the more potent atropisomer of a racemic pair. The '(aR)' isomer is over 100-fold less potent.[1][2] Ensure that you are using the correct, chirally pure this compound and not a racemic mixture or the incorrect isomer. The two atropic isomers do not interconvert under ambient conditions.[1][2]
-
Solubility Issues: this compound has limited aqueous solubility. Incomplete solubilization of the compound will lead to a lower effective concentration in your assay, resulting in an artificially high IC50 value. It is recommended to use fresh, high-quality DMSO for preparing stock solutions.[3][4] For cell-based assays, ensure the final DMSO concentration is low and consistent across all wells to avoid solvent effects.
-
Assay Conditions: IC50 values are highly dependent on assay conditions. Factors such as ATP concentration in kinase assays, cell density, incubation time, and the specific cell line used can all influence the apparent potency of the inhibitor.
Q2: I am observing inconsistent results between experiments. How can I improve reproducibility?
A2: Inconsistent results often stem from variability in compound handling and assay setup.
-
Compound Preparation: Always prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[4] Due to its hygroscopic nature, use newly opened DMSO for preparing stock solutions to ensure accurate concentration.[3]
-
Standardized Protocols: Adhere strictly to a standardized experimental protocol. This includes consistent cell seeding densities, treatment times, and reagent concentrations.
-
Control Experiments: Include appropriate positive and negative controls in every experiment to monitor assay performance and normalize your results.
Q3: I suspect this compound is causing off-target effects in my cellular model. How can I investigate this?
A3: this compound is a highly selective inhibitor of p38α/β. However, at high concentrations, the possibility of off-target effects increases.
-
Dose-Response Analysis: Perform a careful dose-response analysis. The inhibitory effects on the p38 MAPK pathway should occur at concentrations consistent with its known IC50. Effects observed only at much higher concentrations may be due to off-target activities.
-
Selectivity Data: this compound has been shown to be highly selective for p38α/β over a wide range of other kinases, including JNK2 and ERK2.[3] For instance, IC50 values against kinases like CDK2, ERK2, and IKK1/2 are greater than 200 μM.[3][4]
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a downstream effector of p38 MAPK to see if this reverses the observed phenotype.
-
Use of Structurally Unrelated Inhibitors: To confirm that the observed effect is due to p38 MAPK inhibition, use a structurally unrelated p38 MAPK inhibitor as a control.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 / Ki | Reference |
| p38α | Cell-free kinase assay | IC50: 26 nM | [5] |
| p38α | Cell-free kinase assay | Ki: 5.8 nM | [3] |
| p38β | Cell-free kinase assay | IC50: 102 nM | [5] |
| p38β | Cell-free kinase assay | Ki: 40 nM | [3] |
| LPS-induced TNF-α production | U937 cells | IC50: 5.9 nM | [3] |
| p38 kinase activity | U937 cells | IC50: 1.1 nM | [3] |
| RANKL/M-CSF induced osteoclast formation | Primary rat bone marrow cells | IC50: 3 nM | [3] |
Table 2: In Vivo Efficacy of this compound
| Model | Endpoint | ED50 | Reference |
| Rat (endotoxin challenge) | Inhibition of inflammatory response | 0.07 mg/kg | [3] |
| Cynomolgus monkey (endotoxin challenge) | Inhibition of inflammatory response | 0.095 mg/kg | [3] |
Experimental Protocols
Protocol 1: p38α Kinase Assay (Biochemical)
This protocol is a general guideline for a biochemical p38α kinase assay.
-
Reagent Preparation:
-
Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT.
-
Substrate/ATP Mix: Prepare a solution containing the substrate (e.g., ATF2) and ATP in kinase buffer. The final concentration of ATP should be at or near its Km for p38α.
-
This compound Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration is the same in all wells and typically ≤1%.
-
-
Assay Procedure:
-
Add 1 µL of the this compound dilution or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 24 µL of a solution containing recombinant p38α kinase in kinase buffer to each well.
-
Pre-incubate for 10-20 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the Substrate/ATP mix to each well.
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction by adding an appropriate stop solution (e.g., EDTA or SDS-PAGE loading buffer).
-
-
Detection:
-
The detection method will depend on the assay format. Common methods include:
-
Radiometric assay: Using [γ-³³P]ATP and measuring the incorporation of the radiolabel into the substrate.[4]
-
Luminescent assay: Using a system like ADP-Glo™, which measures ADP production.
-
Fluorescence/FRET-based assays: Using specific antibodies to detect the phosphorylated substrate.
-
-
Protocol 2: LPS-Induced TNF-α Release in U937 Cells
This protocol describes how to measure the inhibitory effect of this compound on TNF-α production in a human monocytic cell line.
-
Cell Culture and Differentiation:
-
Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin.
-
To differentiate the cells into a macrophage-like phenotype, treat with phorbol 12-myristate 13-acetate (PMA) (e.g., 10 ng/ml) for 24-48 hours.[6]
-
-
Inhibitor Treatment and Stimulation:
-
After differentiation, replace the medium with fresh serum-free medium.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce TNF-α production.[6]
-
Incubate for 4-6 hours at 37°C.
-
-
Quantification of TNF-α:
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α release for each concentration of this compound compared to the LPS-stimulated, vehicle-treated control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
References
- 1. Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Atropisomer PH797804 as a Potent, Selective and Efficacious P38 MAP Kinase Inhibitor as Clinical Candidate [jscimedcentral.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (aS)-PH-797804 Concentration for p38 MAPK Inhibition in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (aS)-PH-797804, a potent and selective p38 MAPK inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate the successful design and execution of your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of this compound is the p38 mitogen-activated protein kinase (MAPK). It is a potent, ATP-competitive inhibitor with high selectivity for the p38α and p38β isoforms.[1][2][3] It is crucial to note that, contrary to some initial classifications, this compound does not inhibit the c-Jun N-terminal kinase (JNK) pathway.[1][2]
Q2: What is the mechanism of action of this compound?
A2: this compound functions by binding to the ATP-binding pocket of p38α and p38β kinases, preventing the phosphorylation of downstream substrates. This effectively blocks the p38 MAPK signaling cascade, which is involved in cellular responses to stress and inflammation.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO.[2][4][5] It is recommended to prepare a high-concentration stock solution, for example, 10 mM or 50 mM in fresh, anhydrous DMSO.[2][4] Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][5] When preparing working dilutions, ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.
Q4: What is a good starting concentration range for my experiments?
A4: A good starting point for determining the optimal concentration of this compound in your cell line is to perform a dose-response experiment. Based on published data, the IC50 values for inhibiting p38 MAPK activity in cell-based assays are in the low nanomolar range.[1][2] A typical starting concentration range for a dose-response experiment could be from 1 nM to 1 µM.
Q5: How can I confirm that this compound is inhibiting p38 MAPK in my cells?
A5: The most common method to confirm p38 MAPK inhibition is to perform a western blot analysis of a key downstream substrate. A widely used marker is the phosphorylation of MAPK-activated protein kinase 2 (MAPKAPK2) at Thr334 or heat shock protein 27 (HSP27) at Ser82. A decrease in the phosphorylation of these substrates upon treatment with this compound indicates successful target engagement.
Troubleshooting Guides
Issue 1: No or weak inhibition of downstream target phosphorylation.
| Possible Cause | Troubleshooting Step |
| Compound Insolubility | Ensure the final DMSO concentration in your media is low (≤ 0.1%). Briefly vortex or sonicate your stock solution before making dilutions. Pre-warm the cell culture medium to 37°C before adding the inhibitor. |
| Compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. For long-term experiments, consider replenishing the media with fresh inhibitor every 24-48 hours. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the IC50 in your specific cell line and under your experimental conditions. |
| Low Basal p38 MAPK Activity | For some cell lines, you may need to stimulate the p38 MAPK pathway to observe significant inhibition. Common stimuli include lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), anisomycin, or UV radiation. |
| Incorrect Timing | Perform a time-course experiment to determine the optimal pre-incubation time with the inhibitor and the peak activation of the p38 MAPK pathway by your chosen stimulus. |
Issue 2: High cell toxicity or unexpected off-target effects.
| Possible Cause | Troubleshooting Step |
| Concentration Too High | Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the concentration at which this compound becomes toxic to your cells. Use concentrations well below the toxic threshold for your experiments. |
| Solvent Toxicity | Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). Include a vehicle control (media with the same concentration of DMSO as your highest inhibitor concentration) in all experiments. |
| Off-Target Effects | While this compound is highly selective for p38α/β, at very high concentrations, off-target effects are possible.[4] Consult kinome profiling data if available. To confirm that the observed phenotype is due to p38 MAPK inhibition, consider using a structurally different p38 MAPK inhibitor as a control or performing rescue experiments. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to kinase inhibitors. Always determine the optimal, non-toxic concentration range for each cell line you are working with. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Reference(s) |
| p38α MAPK | Cell-free | 26 nM | [1][3] |
| p38β MAPK | Cell-free | 102 nM | [3] |
| p38α MAPK (HSP-27 phosphorylation) | U937 cells | 1.1 nM | [2] |
| LPS-induced TNF-α production | U937 cells | 5.9 nM | [1][2] |
| RANKL/M-CSF-induced osteoclast formation | Rat bone marrow cells | 3 nM | [1][6] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using Western Blot for Phospho-MAPKAPK2
-
Cell Seeding: Plate your cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in your cell culture medium. A suggested concentration range is 0, 1, 10, 100, and 1000 nM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Inhibitor Treatment: Pre-treat the cells with the different concentrations of this compound for 1-2 hours.
-
Stimulation (if necessary): If your cells have low basal p38 MAPK activity, add a known activator (e.g., 10 µg/mL LPS for 30 minutes) to the wells.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-MAPKAPK2 (Thr334) and total MAPKAPK2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities and normalize the phospho-MAPKAPK2 signal to the total MAPKAPK2 signal. Plot the normalized values against the inhibitor concentration to determine the IC50.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate your cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and incubate overnight at 37°C in a humidified chamber.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against the inhibitor concentration.
Visualizations
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for optimizing this compound concentration.
References
potential off-target effects of (aS)-PH-797804
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using (aS)-PH-797804, a potent and highly selective p38 MAPK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK). It is the more potent atropisomer (aS) of the racemic mixture PH-797804.[1][2][3] Its primary targets are p38α and p38β isoforms.[4][5][6] By inhibiting p38 MAPK, it blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-6.[4][7]
Q2: What is the reported selectivity profile of this compound?
This compound is reported to have an exceptionally high selectivity for p38α/β MAPK.[1][6] In broad kinase screening panels, it showed a selectivity of over 500-fold against a wide range of other kinases.[1][2][8] It does not significantly inhibit JNK2 or ERK2, other members of the MAPK family, at concentrations up to 1 μM.[4][7]
Q3: Is there a less active isomer of this compound available for use as a negative control?
Yes, the (aR)-atropisomer, PH-797805, is over 100-fold less potent than this compound.[2][3] This is due to steric hindrance that prevents it from binding effectively to the p38α kinase.[3] Using the (aR)-isomer as a negative control can help confirm that the observed biological effects are due to specific p38 inhibition.
Troubleshooting Guide
Issue 1: Unexpected or lack of efficacy in my cellular assay.
-
Possible Cause 1: Suboptimal Concentration.
-
Recommendation: The effective concentration of this compound can vary significantly between cell types and experimental conditions. Refer to the table below for reported IC50 values in different systems. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay.
-
-
Possible Cause 2: Compound Stability and Solubility.
-
Possible Cause 3: Cell-Specific p38 Pathway Activation.
-
Recommendation: Ensure that the p38 MAPK pathway is robustly activated in your experimental model. The level of p38 activation can vary depending on the stimulus (e.g., LPS, cytokines) and the cell line. Confirm pathway activation by measuring the phosphorylation of downstream targets like MK2 or HSP27 via Western blot or other immunoassays.
-
Issue 2: Observing potential off-target effects in my experiment.
-
Possible Cause 1: Non-specific effects at high concentrations.
-
Recommendation: While this compound is highly selective, using excessively high concentrations may lead to non-specific effects. Always use the lowest effective concentration determined from your dose-response studies.
-
-
Possible Cause 2: Misinterpretation of downstream effects.
-
Recommendation: The p38 MAPK pathway regulates numerous cellular processes.[9] An observed effect might be a legitimate consequence of p38 inhibition rather than an off-target effect. Review the known functions of p38 MAPK to see if your results align with on-target pathway modulation. The signaling pathway diagram below can help in this assessment.
-
-
Possible Cause 3: Use of the racemic mixture.
-
Recommendation: Ensure you are using the specific (aS)-atropisomer (PH-797804) and not the racemic mixture. As a best practice, consider using the much less active (aR)-atropisomer (PH-797805) as a negative control to differentiate specific p38-mediated effects from non-specific compound effects.[2][3]
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Target/Assay | Cell Line/System | IC50 / Ki |
| p38α (enzyme activity) | Cell-free | IC50: 26 nM[4][5][7], Ki: 5.8 nM[4] |
| p38β (enzyme activity) | Cell-free | IC50: 102 nM[5][7], Ki: 40 nM[4] |
| LPS-induced TNF-α production | U937 human monocytic cells | IC50: 5.9 nM[4][7] |
| p38 kinase activity | U937 human monocytic cells | IC50: 1.1 nM[4][7] |
| RANKL/M-CSF-induced osteoclast formation | Primary rat bone marrow cells | IC50: 3 nM[4][7] |
| LPS-induced TNF-α release | Human PBMC | IC50: 15 nM[7] |
| LPS-induced TNF-α production | Human whole blood | IC50: 85 nM[2] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | Activity |
| JNK2 | No inhibition[4][7] |
| ERK2 | No inhibition[4] |
| CDK2, IKK1, IKK2, IKKi, MAPKAP2, MAPKAP3, MKK7, MNK, MSK, PRAK, RSK2, TBK1 | IC50 > 200 µM (unless specified otherwise)[4] |
Experimental Protocols
Protocol 1: Inhibition of LPS-Induced TNF-α Production in U937 Cells
-
Cell Culture: Culture U937 human monocytic cells in appropriate media and conditions.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute to desired working concentrations in cell culture media.
-
Pre-treatment: Seed U937 cells in a multi-well plate. Pre-incubate the cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to the cell cultures.
-
Incubation: Incubate the cells for a specified period (e.g., 18 hours).
-
Analysis: Collect the cell supernatant and measure the concentration of TNF-α using a suitable immunoassay (e.g., ELISA).
-
Data Analysis: Calculate the IC50 value by plotting the percentage inhibition of TNF-α production against the log concentration of this compound.
Visualizations
Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. Structural bioinformatics-based prediction of exceptional selectivity of p38 MAP kinase inhibitor PH-797804 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Atropisomer PH797804 as a Potent, Selective and Efficacious P38 MAP Kinase Inhibitor as Clinical Candidate [jscimedcentral.com]
- 3. Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PH 797804 | p38 MAPK | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. go.drugbank.com [go.drugbank.com]
ensuring the correct (aS)-PH-797804 atropisomer is used
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (aS)-PH-797804. The information herein is designed to ensure the correct atropisomer is used in experiments and to address common issues that may arise.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the specific atropisomer important?
A1: PH-797804 is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (p38 MAPK), which is involved in inflammatory responses. Due to restricted rotation around a specific chemical bond, PH-797804 exists as two stable atropisomers: this compound and (aR)-PH-797804. The (aS) atropisomer is the biologically active form, demonstrating over 100-fold greater potency in inhibiting p38α kinase than the (aR) atropisomer. Therefore, ensuring the use of the correct this compound is critical for obtaining accurate and reproducible experimental results.
Q2: How stable are the atropisomers of PH-797804? Is there a risk of interconversion?
A2: The atropisomers of PH-797804 are exceptionally stable under normal experimental and storage conditions.[1] The high energy barrier to rotation around the chiral axis means that interconversion between the (aS) and (aR) forms does not readily occur at ambient temperatures.[1] This high kinetic stability is a key feature of the molecule, minimizing the risk of racemization during your experiments.
Q3: How can I verify that I have the correct this compound atropisomer?
A3: The identity and enantiomeric purity of your this compound sample can be confirmed using several analytical techniques. The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC). Other methods include polarimetry and Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent. Detailed protocols for these methods are provided in the Troubleshooting Guide section.
Q4: What are the potential consequences of using a sample with the incorrect atropisomer or a mixture of atropisomers?
Troubleshooting Guides
Issue 1: Verifying the Atropisomeric Purity of this compound
Symptom: You are unsure about the enantiomeric purity of your this compound sample or have obtained unexpected experimental results that may be related to compound potency.
Solution: Perform a chiral HPLC analysis to determine the enantiomeric excess (ee%) of your sample.
Experimental Protocol: Chiral HPLC Analysis
-
Column: A polysaccharide-based chiral stationary phase (CSP) is recommended. Examples include columns with amylose or cellulose derivatives, such as a CHIRALPAK® AD-RH.
-
Mobile Phase: A typical mobile phase for this type of compound would be a mixture of a non-polar solvent like hexane or heptane and an alcohol such as isopropanol or ethanol. A starting point for method development could be a ratio of 90:10 (v/v) hexane:isopropanol.
-
Flow Rate: A standard flow rate of 1.0 mL/min is generally suitable.
-
Detection: UV detection at a wavelength where the compound has significant absorbance, for example, 254 nm.
-
Expected Results: Under optimized conditions, you should observe two distinct peaks corresponding to the (aS) and (aR) atropisomers. The peak with the larger area in a sample purported to be this compound should be the active isomer. The enantiomeric excess can be calculated from the peak areas of the two atropisomers.
| Parameter | Recommended Condition |
| Column | CHIRALPAK® AD-RH (or equivalent) |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Elution | Baseline-separated peaks for (aS) and (aR) |
Issue 2: Assessing Atropisomeric Stability Under Stress Conditions
Symptom: You are concerned that your experimental conditions (e.g., high temperature, extreme pH) might induce racemization of this compound.
Solution: While highly unlikely under normal conditions, you can perform a forced degradation study to assess the stability of the atropisomer under your specific stress conditions.
Experimental Protocol: Forced Degradation Study
-
Prepare a solution of this compound in a suitable solvent.
-
Expose aliquots of the solution to the stress conditions (e.g., heat at 60°C for 24 hours, adjust pH to 2 and 10).
-
Analyze the stressed samples by chiral HPLC, as described in the protocol above.
-
Compare the chromatograms of the stressed samples to that of a control sample kept under normal conditions.
-
Look for any increase in the peak corresponding to the (aR) atropisomer, which would indicate racemization.
| Stress Condition | Typical Parameters |
| Thermal | 60°C for 24 hours |
| Acidic | 0.1 N HCl at room temperature for 24 hours |
| Basic | 0.1 N NaOH at room temperature for 24 hours |
| Oxidative | 3% H₂O₂ at room temperature for 24 hours |
Issue 3: Alternative Methods for Atropisomer Confirmation
Symptom: You do not have access to a chiral HPLC system but need to confirm the identity of your this compound.
Solution: You can use polarimetry or NMR spectroscopy with a chiral solvating agent as alternative methods.
Experimental Protocol: Polarimetry
-
Principle: Enantiomers rotate plane-polarized light in equal but opposite directions. A pure sample of this compound will have a specific optical rotation.
-
Procedure:
-
Prepare a solution of this compound of a known concentration in a suitable solvent (e.g., methanol or chloroform).
-
Measure the optical rotation using a polarimeter at a standard wavelength (e.g., the sodium D-line at 589 nm).
-
Calculate the specific rotation and compare it to the literature value for the pure (aS) atropisomer. A value close to the literature value confirms the correct atropisomer. A value close to zero would suggest a racemic mixture.
-
Experimental Protocol: NMR with a Chiral Solvating Agent (CSA)
-
Principle: In the presence of a chiral solvating agent, the enantiomers of a chiral compound can form transient diastereomeric complexes that have distinct NMR spectra.
-
Procedure:
-
Dissolve your this compound sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H or ¹⁹F NMR spectrum.
-
Add a chiral solvating agent (e.g., a chiral alcohol or a chiral lanthanide shift reagent) to the NMR tube.
-
Acquire another NMR spectrum.
-
Expected Results: In the presence of the CSA, you may observe splitting of signals corresponding to the protons or fluorine atoms of the (aS) and any contaminating (aR) atropisomers. The integration of these split signals can be used to determine the enantiomeric purity.
-
Data Summary
The following table summarizes the key inhibitory activities of the this compound and its corresponding (aR) atropisomer.
| Atropisomer | p38α Kinase IC₅₀ (nM) |
| This compound | 26 |
| (aR)-PH-797805 | >1800 |
Visualizations
Caption: Workflow for verifying the atropisomeric purity of this compound.
Caption: Simplified p38 MAPK signaling pathway showing the point of inhibition by this compound.
References
troubleshooting inconsistent results with (aS)-PH-797804
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of (aS)-PH-797804, a potent and selective p38 MAPK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective, ATP-competitive inhibitor of the p38 mitogen-activated protein kinase (MAPK) alpha (α) and beta (β) isoforms.[1][2][3][4] Its mechanism of action involves binding to the ATP pocket of p38 MAPK, thereby preventing the phosphorylation of downstream substrates involved in inflammatory signaling pathways.[5] This inhibition ultimately leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3] It is the aS-atropisomer of PH-797804 and is significantly more potent than its aR counterpart.
Q2: My experimental results with this compound are inconsistent. What are the common causes?
Inconsistent results can stem from several factors. Firstly, ensure you are using the correct atropisomer, as the '(aS)' form is over 100-fold more potent than the '(aR)' form. Secondly, due to its limited aqueous solubility, proper dissolution of the compound is critical.[6] We recommend preparing fresh stock solutions in anhydrous DMSO and avoiding repeated freeze-thaw cycles.[3][4] Variations in cell density, passage number, and stimulation conditions (e.g., LPS concentration and incubation time) can also significantly impact results.
Q3: I am observing lower than expected potency in my cell-based assays compared to the reported IC50 values. Why might this be?
Discrepancies between biochemical and cell-based assay potencies are common. The IC50 value of this compound for p38α in cell-free assays is approximately 26 nM.[2][4] However, in whole-cell assays, the apparent potency can be influenced by factors such as cell membrane permeability, protein binding within the cell culture medium, and the presence of high intracellular ATP concentrations which compete with the inhibitor.[7] Ensure that your assay incubation times are sufficient for the compound to reach its target.
Q4: Are there known off-target effects of this compound that could be affecting my results?
This compound is known for its high selectivity for p38α/β MAPK. It has been shown to have minimal inhibitory activity against a large panel of other kinases, including JNK2 and ERK2, at concentrations up to 1 µM.[3][4] However, at very high concentrations, off-target effects cannot be entirely ruled out for any kinase inhibitor. If you suspect off-target effects, consider performing a kinase selectivity panel or using a structurally unrelated p38 MAPK inhibitor as a control.
Q5: What is the best way to prepare and store this compound?
This compound should be stored as a solid at -20°C for long-term stability.[5] For experimental use, prepare a concentrated stock solution in anhydrous DMSO.[4] The solubility in DMSO is approximately 14 mg/mL.[6] For aqueous-based assays, first dissolve the compound in DMSO and then dilute with your aqueous buffer. Avoid storing aqueous solutions for more than a day.[6]
Troubleshooting Guides
Issue 1: High variability in cytokine inhibition assays.
| Possible Cause | Recommended Solution |
| Inconsistent cell health or density | Ensure cells are in the logarithmic growth phase and have a consistent seeding density for each experiment. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to confirm that the observed effects are not due to cytotoxicity. |
| Variability in LPS or other stimulant activity | Aliquot and store the stimulant to avoid repeated freeze-thaw cycles. Test each new batch of stimulant to ensure consistent activity. |
| Incomplete dissolution of this compound | Prepare fresh dilutions of the inhibitor from a DMSO stock for each experiment. Briefly vortex before adding to the cell culture medium. |
| Assay timing | Optimize the pre-incubation time with the inhibitor before adding the stimulant, as well as the total stimulation time for consistent and robust cytokine production. |
Issue 2: No significant inhibition of p38 MAPK activity observed.
| Possible Cause | Recommended Solution |
| Incorrect atropisomer | Verify the source and batch of your compound to ensure you are using the potent this compound. |
| Insufficient inhibitor concentration | Perform a dose-response experiment to determine the optimal concentration range for your specific cell type and assay conditions. |
| Inactive compound | If possible, test the activity of your compound in a cell-free kinase assay to confirm its inhibitory potential. Improper storage or handling can lead to degradation. |
| Suboptimal assay conditions for detecting p38 MAPK activation | Ensure your chosen downstream readout (e.g., phospho-HSP27 or phospho-ATF2) is robustly induced by the stimulant in your system. Confirm the specificity of your phospho-antibodies via Western blotting. |
Quantitative Data Summary
| Parameter | Value | Assay Conditions |
| IC50 (p38α) | 26 nM | Cell-free kinase assay |
| IC50 (p38β) | 102 nM | Cell-free kinase assay |
| Ki (p38α) | 5.8 nM | |
| Ki (p38β) | 40 nM | |
| IC50 (LPS-induced TNF-α production) | 5.9 nM | Human monocytic U937 cells |
| IC50 (p38 kinase activity in cells) | 1.1 nM | Human monocytic U937 cells |
| Solubility in DMSO | ~14 mg/mL | |
| Solubility in Ethanol | ~2.5 mg/mL | |
| Solubility in 1:5 DMSO:PBS (pH 7.2) | ~0.16 mg/mL |
Experimental Protocols
Protocol 1: Inhibition of LPS-Induced TNF-α Production in Macrophages
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in cell culture medium from a 10 mM DMSO stock. Include a vehicle control (DMSO only).
-
Inhibitor Treatment: Remove the old medium and add 100 µL of the prepared inhibitor dilutions to the respective wells. Pre-incubate for 1 hour at 37°C.
-
Stimulation: Add 10 µL of LPS solution (final concentration of 100 ng/mL) to each well except for the unstimulated control.
-
Incubation: Incubate the plate for 6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the LPS-stimulated vehicle control.
Protocol 2: Western Blot Analysis of Phospho-HSP27
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound and/or a stimulant (e.g., anisomycin or sorbitol) for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the proteins on a 12% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-HSP27 (Ser82) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total HSP27 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Visualizations
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound activity.
Caption: A logical decision tree for troubleshooting inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
impact of serum on (aS)-PH-797804 activity in culture
Welcome to the technical support center for the p38 MAPK inhibitor, (aS)-PH-797804. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective ATP-competitive inhibitor of the p38 mitogen-activated protein kinase (MAPK) alpha (α) and beta (β) isoforms.[1] The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation. By inhibiting p38α and p38β, this compound blocks the downstream signaling that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).
Q2: I am observing lower than expected potency of this compound in my cell-based assay compared to the reported IC50 values. What could be the reason?
A2: A common reason for a discrepancy between reported and observed IC50 values is the presence of serum in the cell culture medium. Small molecule inhibitors like this compound can bind to serum proteins, particularly albumin. This binding sequesters the inhibitor, reducing its free concentration and thus its availability to interact with the target kinase within the cells. This phenomenon is known as "serum shift." The result is a rightward shift in the dose-response curve, leading to a higher apparent IC50 value.
Q3: How significant is the effect of serum on the activity of p38 MAPK inhibitors?
Q4: What are the typical IC50 values for this compound?
A4: The IC50 values for this compound are dependent on the assay conditions. In cell-free assays, the IC50 for p38α is approximately 26 nM.[1] In cell-based assays, the IC50 can vary. For example, in human U937 cells, the IC50 for inhibiting TNF-α production is reported to be around 5.9 nM.[2] It is crucial to note the specific conditions of the assay, including serum concentration, when comparing IC50 values.
Troubleshooting Guide: Impact of Serum on this compound Activity
This guide provides a systematic approach to troubleshooting issues related to the potency of this compound in the presence of serum.
Problem: Observed IC50 is significantly higher than expected.
Potential Cause: Serum protein binding of this compound.
Troubleshooting Steps:
-
Review and Record Serum Concentration:
-
Note the percentage of serum (e.g., Fetal Bovine Serum - FBS) in your cell culture medium. Standard cell culture conditions often use 10% FBS.
-
-
Perform a Serum Concentration-Response Experiment:
-
To quantify the impact of serum, perform your cell-based assay with varying concentrations of serum (e.g., 0%, 1%, 5%, 10%, and 20% FBS).
-
Determine the IC50 of this compound at each serum concentration. This will generate a dose-response curve for the serum effect.
-
-
Consider a Serum-Free or Low-Serum Assay:
-
If experimentally feasible, adapt your assay to serum-free or low-serum conditions (e.g., 0.5-2% serum) for a defined period. This can help establish a baseline potency closer to the intrinsic activity of the compound.
-
Note that prolonged serum starvation can affect cell health and signaling pathways, so this should be optimized for your specific cell type.
-
-
Whole Blood Assay for Physiological Relevance:
-
To assess the activity of this compound in a more physiologically relevant high-serum environment, consider performing a whole blood assay. This ex vivo model provides a good indication of the compound's potential activity in vivo.
-
-
Data Interpretation:
-
When reporting your results, always specify the serum concentration used in your assays.
-
If you observe a significant serum shift, this is an important characteristic of the compound's behavior and should be noted.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Assays
| Assay Type | Cell Line/System | Endpoint | IC50 (nM) | Reference |
| Cell-Free | Recombinant p38α | Kinase Activity | 26 | [1] |
| Cell-Based | Human U937 Monocytes | TNF-α Production | 5.9 | [2] |
| Cell-Based | Human PBMC | TNF-α Release | 15 | |
| Cell-Based | Primary Rat Bone Marrow | Osteoclast Formation | 3 | [2] |
Table 2: Example of Serum Shift for a p38 MAPK Inhibitor (BIRB 796)
| Assay Type | Serum Concentration | IC50 (nM) | Fold Shift | Reference |
| Human PBMC Assay | Likely Low (not specified) | 21 | - | |
| Human Whole Blood Assay | High (physiological) | 960 | ~46 |
Experimental Protocols
Protocol 1: Whole Blood Assay for TNF-α Inhibition
This protocol is a general guideline for assessing the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced TNF-α production in human whole blood.
-
Blood Collection: Collect fresh human blood from healthy donors into tubes containing an anticoagulant (e.g., heparin).
-
Compound Preparation: Prepare a dilution series of this compound in a suitable solvent (e.g., DMSO). The final DMSO concentration in the assay should be kept low (e.g., <0.5%).
-
Assay Setup:
-
In a 96-well plate, add a small volume of the diluted this compound or vehicle control.
-
Add fresh whole blood to each well.
-
-
Pre-incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a defined period (e.g., 30-60 minutes) to allow the compound to equilibrate.
-
Stimulation: Add LPS to each well to a final concentration known to induce a robust TNF-α response (e.g., 100 ng/mL). Include unstimulated controls.
-
Incubation: Incubate the plate for a further period (e.g., 4-6 hours) at 37°C in a 5% CO2 incubator.
-
Sample Collection: Centrifuge the plate to pellet the blood cells. Collect the plasma supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the plasma samples using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α production for each concentration of this compound and determine the IC50 value.
Protocol 2: Western Blot for Phospho-p38 MAPK
This protocol describes how to measure the inhibition of p38 MAPK activation by this compound in a cell-based assay.
-
Cell Culture: Plate your cells of interest (e.g., HeLa or U937) in a multi-well plate and grow to a suitable confluency (e.g., 70-80%).
-
Serum Starvation (Optional): To reduce basal p38 MAPK phosphorylation, you can serum-starve the cells for 4-6 hours prior to the experiment.
-
Inhibitor Treatment: Pre-treat the cells with a dilution series of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with a known p38 MAPK activator (e.g., anisomycin, UV radiation, or LPS) for a short period (e.g., 15-30 minutes). Include an unstimulated control.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (e.g., phospho-p38 MAPK Thr180/Tyr182).
-
Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-p38 MAPK.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total p38 MAPK or a housekeeping protein (e.g., GAPDH or β-actin).
-
Calculate the inhibition of p38 MAPK phosphorylation at each concentration of this compound to determine the IC50.
-
Visualizations
Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for investigating high IC50 values of this compound.
References
long-term stability of (aS)-PH-797804 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of (aS)-PH-797804 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: For long-term storage, this compound as a solid powder should be stored at -20°C. Under these conditions, it has been reported to be stable for at least three to four years[1][2][3].
Q2: What are the recommended solvents and storage conditions for this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound.[1][2][3][4][5][6] For long-term stability, it is recommended to store DMSO stock solutions at -80°C, which can maintain stability for up to two years.[5] For shorter-term storage, -20°C for up to one year is also an option.[5] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[5] Due to DMSO's hygroscopic nature, it is crucial to use fresh, anhydrous DMSO to ensure maximum solubility and stability.[3][5]
Q3: What is the solubility of this compound in common solvents?
A3: The solubility of this compound can vary slightly between batches. However, typical solubilities are reported as follows:
-
DMSO: Ranges from 14 mg/mL to 96 mg/mL.[2][3] Sonication may be required to achieve complete dissolution.[1]
-
DMF: Around 12.5 mg/mL.[2]
-
Water: It is considered insoluble or only slightly soluble in water.[1][4]
Q4: Is this compound sensitive to light or temperature fluctuations during shipping?
Q5: What is the known stability profile of the this compound atropisomer?
A5: this compound is the more potent and stable of the two atropisomers.[8] Due to a high rotational energy barrier, the two atropisomers do not interconvert under ambient conditions, with a predicted half-life of over one hundred years at room temperature.[8] This inherent stability contributes to its suitability as a drug candidate.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in stock solution after thawing. | The storage temperature was not low enough, or the solution underwent multiple freeze-thaw cycles. The concentration may be too high for the solvent at a lower temperature. | Warm the solution to 37°C and vortex or sonicate to redissolve the compound. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration. Always aliquot stock solutions to minimize freeze-thaw cycles. |
| Inconsistent experimental results using the same stock solution. | The stock solution may have degraded due to improper storage or handling. The solvent (e.g., DMSO) may have absorbed moisture, reducing the solubility and stability of the compound. | Prepare a fresh stock solution using anhydrous solvent. It is recommended to perform a quality control check on a new batch of stock solution, such as measuring its concentration via UV-Vis spectroscopy or confirming its activity in a reliable assay. |
| Difficulty dissolving the compound. | The compound may require more energy to dissolve completely. | Sonication is recommended to aid dissolution in solvents like DMSO and ethanol.[1] Gently warming the solution can also help. |
Quantitative Data Summary
The following table summarizes the recommended storage conditions and stability data for this compound.
| Form | Storage Temperature | Duration | Solvent |
| Powder | -20°C | ≥ 3 years | N/A |
| Stock Solution | -80°C | Up to 2 years | DMSO |
| Stock Solution | -20°C | Up to 1 year | DMSO |
| Stock Solution | 0-4°C | Days to weeks (short-term) | DMSO |
Experimental Protocols
Protocol for Assessing Long-Term Stability of this compound Stock Solutions
This protocol outlines a general method for assessing the long-term stability of this compound stock solutions using High-Performance Liquid Chromatography (HPLC).
1. Preparation of Stock and Working Solutions:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
From this stock, prepare working solutions at a lower concentration (e.g., 1 mM) in the same solvent.
-
Aliquot the stock and working solutions into separate cryovials for storage at different conditions (e.g., -80°C, -20°C, and 4°C).
-
Prepare a fresh "time zero" reference solution on the day of each analysis for comparison.
2. Stability Time Points:
-
Analyze the solutions at regular intervals (e.g., 1, 3, 6, 12, and 24 months).
3. HPLC Analysis:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is suitable for this type of compound.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is a common starting point. The gradient should be optimized to achieve good separation of the parent compound from any potential degradants.
-
Detection: Monitor the absorbance at the λmax of this compound, which is around 219 and 309 nm.[2]
-
Analysis: At each time point, inject the stored samples and the freshly prepared "time zero" reference solution. Compare the peak area of the this compound peak in the stored samples to that of the reference solution to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.
4. Data Interpretation:
-
The stability of the stock solution is confirmed if the concentration of the analyte remains within an acceptable range (e.g., ±10%) of the initial concentration.
Visualizations
Caption: Workflow for assessing the long-term stability of stock solutions.
Caption: this compound inhibits the p38 MAPK signaling pathway.
Caption: A logical guide for troubleshooting common stock solution issues.
References
- 1. PH-797804 | p38 MAPK | Autophagy | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. medkoo.com [medkoo.com]
- 8. Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing cytotoxicity of (aS)-PH-797804 in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (aS)-PH-797804 in vitro, with a specific focus on minimizing potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) alpha (α) and beta (β) isoforms.[1][2] Its mechanism of action is ATP-competitive, meaning it binds to the ATP-binding pocket of the p38 kinase, preventing the phosphorylation of its downstream targets.[2] The "(aS)" designation refers to a specific atropisomer that has a significantly higher potency than its corresponding "(aR)" isomer due to a more favorable binding orientation in the kinase's active site.[3]
Q2: What is the p38 MAPK signaling pathway and what are its primary functions?
The p38 MAPK pathway is a key intracellular signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and environmental stresses like osmotic shock, oxidative stress, and UV radiation.[4][5][6][7] This pathway plays a crucial role in regulating cellular processes such as inflammation, apoptosis, cell cycle progression, and cell differentiation.[5][7] Activation of the p38 MAPK pathway involves a three-tiered kinase module, where a MAPKKK activates a MAPKK (MKK3/6), which in turn phosphorylates and activates p38 MAPK.[4][6] Activated p38 MAPK then phosphorylates various downstream substrates, including other kinases and transcription factors, to elicit a cellular response.[4][8]
Q3: What are the known IC50 and Ki values for this compound?
The inhibitory potency of this compound has been characterized in several studies. The key values are summarized in the table below.
| Target | Parameter | Value (nM) |
| p38α MAPK | IC50 | 26 |
| p38β MAPK | IC50 | 102 |
| p38α MAPK | Ki | 5.8 |
| p38β MAPK | Ki | 40 |
| Data sourced from MedChemExpress and Selleck Chemicals.[1][2][9] |
Q4: Is cytotoxicity an expected outcome of p38 MAPK inhibition?
The p38 MAPK pathway is involved in cell survival and apoptosis, and its role can be highly context-dependent.[5] In some cell types, inhibition of p38 MAPK can lead to decreased cell viability or apoptosis, which would be considered an "on-target" effect. However, cytotoxicity can also arise from "off-target" effects, where the inhibitor interacts with other cellular components.[10] Therefore, it is crucial to determine the underlying cause of any observed cytotoxicity.
Troubleshooting Guide: Minimizing Cytotoxicity in Vitro
This guide addresses the common issue of unexpected or high levels of cytotoxicity when using this compound in in vitro experiments.
| Problem | Potential Cause | Suggested Solution |
| High cell death observed at expected effective concentrations | Inhibitor concentration is too high for the specific cell type. Primary cells and some cancer cell lines can be more sensitive to kinase inhibitors than commonly used immortalized cell lines.[11] | Perform a dose-response curve to determine the optimal concentration. Start with a lower concentration range and identify the lowest concentration that provides the desired biological effect with minimal toxicity.[12] |
| Off-target effects. Although this compound is highly selective, at higher concentrations, it may inhibit other kinases or cellular proteins, leading to cytotoxicity.[10] | Use the lowest effective concentration possible. Consider using a secondary p38 MAPK inhibitor with a different chemical structure to confirm that the observed biological effect is due to p38 inhibition. | |
| Solvent toxicity. High concentrations of solvents like DMSO can be toxic to cells.[11] | Ensure the final solvent concentration is consistent across all conditions and is at a level known to be non-toxic for your specific cell type (typically ≤ 0.1%).[13] | |
| On-target cytotoxicity. The observed cell death may be a direct result of inhibiting the p38 MAPK pathway in your specific cellular model. | To investigate this, you could try to rescue the phenotype by overexpressing a downstream effector of p38 MAPK. Additionally, comparing the cytotoxic effects in cell lines with varying dependence on the p38 pathway can provide insights. | |
| Inconsistent results between experiments | Variability in cell health and passage number. The health, density, and passage number of cells can significantly impact their sensitivity to inhibitors. | Maintain a consistent cell culture practice. Use cells within a defined passage number range and ensure they are healthy and in the logarithmic growth phase at the start of each experiment. |
| Inhibitor degradation. Improper storage or handling of the compound can lead to its degradation and loss of potency. | Store the inhibitor according to the manufacturer's instructions, typically as a stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using MTT Assay
This protocol provides a method to quantify the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM) is recommended.[12] Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest drug concentration).[12]
-
Treatment: Remove the overnight culture medium and add the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[12]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 for cytotoxicity.
Protocol 2: In Vitro p38 MAPK Kinase Assay
This protocol can be used to confirm the inhibitory activity of this compound in your experimental setup.
-
Cell Culture and Stimulation: Culture cells to 70-80% confluency. If basal p38 activity is low, stimulate the cells with a known p38 activator (e.g., anisomycin, LPS, or UV radiation) to induce p38 phosphorylation.[14]
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total p38 MAPK.
-
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated p38 MAPK relative to the total p38 MAPK.
Visualizations
Caption: The p38 MAPK signaling cascade.
Caption: Workflow for assessing and minimizing cytotoxicity.
Caption: Troubleshooting high cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. assaygenie.com [assaygenie.com]
- 8. portlandpress.com [portlandpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Is cytotoxicity a determinant of the different in vitro and in vivo effects of bioactives? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
addressing poor oral bioavailability of (aS)-PH-797804 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with the poor oral bioavailability of (aS)-PH-797804 in vivo.
Troubleshooting Guide
Issue: Lower than expected plasma concentrations of this compound after oral administration.
Possible Cause 1: Poor Aqueous Solubility
This compound has been observed to have limited solubility, which can significantly impair its absorption from the gastrointestinal tract. Non-clinical pharmacokinetic studies have suggested that its moderate oral bioavailability is likely due to this limited solubility.
Solutions:
-
Formulation Optimization:
-
Co-solvents: Employing a vehicle with co-solvents can enhance the solubility of this compound. The selection of appropriate co-solvents should be based on the physicochemical properties of the compound.
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion of this compound with a polymer carrier can improve its dissolution rate and, consequently, its oral absorption.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations can improve the solubilization of lipophilic compounds like this compound in the gastrointestinal fluids.
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to a faster dissolution rate.
-
-
Experimental Workflow for Formulation Screening:
Possible Cause 2: First-Pass Metabolism
While limited solubility is a primary concern, first-pass metabolism in the gut wall and liver can also contribute to low oral bioavailability for kinase inhibitors.
Solutions:
-
In Vitro Metabolism Studies: Conduct studies using liver microsomes or hepatocytes to determine the metabolic stability of this compound.
-
In Vivo Studies with P-glycoprotein Inhibitors: Co-administration with a P-glycoprotein (P-gp) inhibitor can help determine if efflux transporters are limiting absorption. However, this should be done cautiously as it can introduce confounding factors.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound in preclinical models?
A1: Preclinical studies in rats have demonstrated that this compound has moderate oral bioavailability. The exposure (AUC) and maximum plasma concentration (Cmax) increase with the dose, but the bioavailability may not be complete due to its limited aqueous solubility.
Q2: What are the key pharmacokinetic parameters of this compound in rats after oral administration?
A2: A study utilizing a UPLC-MS/MS method for quantification in rat plasma provides the following pharmacokinetic data after oral administration at three different doses.
Table 1: Pharmacokinetic Parameters of this compound in Wistar Rats after Oral Administration
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) |
| 2.5 | 185.3 ± 45.7 | 2.0 ± 0.8 | 876.5 ± 210.4 |
| 5 | 412.6 ± 98.2 | 2.5 ± 0.5 | 2105.8 ± 564.3 |
| 10 | 854.9 ± 201.3 | 3.0 ± 0.9 | 4532.7 ± 1102.8 |
Data presented as mean ± standard deviation.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a key regulator of inflammatory responses. By inhibiting p38 MAPK, this compound can modulate the production of pro-inflammatory cytokines.
Q4: Are there any general considerations for formulating poorly soluble kinase inhibitors for in vivo studies?
A4: Yes, many kinase inhibitors are lipophilic and have poor aqueous solubility. General strategies to improve their oral bioavailability include:
-
Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility.
-
Use of Surfactants: Surfactants can improve the wettability and dissolution of poorly soluble drugs.
-
Complexation: Cyclodextrins can form inclusion complexes with drug molecules, enhancing their solubility.
-
Amorphous Forms: Converting the crystalline form of a drug to an amorphous state can increase its solubility and dissolution rate.
Experimental Protocols
Protocol: Pharmacokinetic Analysis of this compound in Rat Plasma via UPLC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of rat plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., a structurally similar compound not present in the sample).
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions
-
UPLC Column: A suitable C18 column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: A typical flow rate for UPLC is 0.3-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
Table 2: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 477.1 | 154.1 |
| Internal Standard | (Varies) | (Varies) |
Note: The exact MRM transitions should be optimized for the specific instrument being used.
3. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin).
Validation & Comparative
A Comparative Guide to (aS)-PH-797804 and Other p38 MAPK Inhibitors for Researchers
An in-depth analysis of (aS)-PH-797804, VX-745 (Neflamapimod), and Doramapimod (BIRB-796) for researchers, scientists, and drug development professionals.
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a key target for therapeutic intervention in a host of diseases, including chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, and neurodegenerative disorders.[1][2] This has led to the development of numerous small molecule inhibitors targeting p38 MAPK. This guide provides a comprehensive comparison of this compound against other notable p38 inhibitors, including VX-745 (Neflamapimod) and Doramapimod (BIRB-796), with a focus on their performance in preclinical and clinical studies, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting the p38 MAPK Pathway
The p38 MAPK signaling cascade is activated by cellular stressors and inflammatory cytokines.[1] This activation leads to the phosphorylation of downstream targets, ultimately resulting in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] p38 MAPK inhibitors aim to disrupt this pathway, thereby reducing the inflammatory response.
This compound is an ATP-competitive inhibitor that is highly selective for the p38α and p38β isoforms.[3] Similarly, VX-745 is a potent and selective inhibitor of p38α.[4] In contrast, Doramapimod is a pan-p38 inhibitor, affecting all four isoforms (α, β, γ, and δ), and it binds to an allosteric site on the kinase, leading to a conformational change that prevents its activation.[5][6]
In Vitro Performance: Potency and Selectivity
The potency and selectivity of a kinase inhibitor are critical determinants of its therapeutic potential and safety profile. The following tables summarize the available in vitro data for this compound and its comparators.
Table 1: In Vitro Potency of p38 MAPK Inhibitors
| Inhibitor | Target Isoform(s) | IC50 (nM) |
| This compound | p38α | 26[2] |
| p38β | 4-fold less selective vs p38α[2] | |
| VX-745 (Neflamapimod) | p38α | 10[2] |
| p38β | 220[4] | |
| Doramapimod (BIRB-796) | p38α | 38[5] |
| p38β | 65[5] | |
| p38γ | 200[5] | |
| p38δ | 520[5] |
Table 2: Cellular Activity of p38 MAPK Inhibitors
| Inhibitor | Assay | Cell Type | IC50 (nM) |
| This compound | LPS-induced TNF-α production | Human Whole Blood | 85[7] |
| VX-745 (Neflamapimod) | LPS-induced TNF-α production | Human PBMCs | 52[4] |
| LPS-induced IL-1β production | Human PBMCs | 56[4] | |
| Doramapimod (BIRB-796) | LPS-stimulated TNF-α production | THP-1 cells | Kd of 0.1[5] |
This compound demonstrates high selectivity for p38α, with significantly less activity against a broad panel of other kinases.[7] VX-745 is also highly selective for p38α over p38β and other kinases.[4] Doramapimod, while being a pan-p38 inhibitor, also shows selectivity against a panel of other kinases, although it does inhibit some other kinases like JNK2 at higher concentrations.[5]
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug candidate are crucial for its clinical success. Below is a summary of available pharmacokinetic data.
Table 3: Pharmacokinetic Parameters of p38 MAPK Inhibitors
| Inhibitor | Species | Dosing | Key Findings |
| This compound | Rat | Oral | Linear relationship between drug concentration and dose.[8] |
| VX-745 (Neflamapimod) | Human | Oral | Blood-brain-barrier penetrant with a CSF to unbound plasma drug concentration ratio of ~1.2.[9] |
| Doramapimod (BIRB-796) | Mouse | Oral | Good pharmacokinetic performance.[5] |
Clinical Development and Outcomes
The clinical development of p38 MAPK inhibitors has been challenging, with many candidates failing in clinical trials due to lack of efficacy or safety concerns.[10][11]
-
This compound has been investigated for the treatment of osteoarthritis and has undergone Phase I studies in humans, where it met safety criteria.[7][12]
-
VX-745 (Neflamapimod) was initially developed for rheumatoid arthritis and entered Phase II trials.[13] However, its development for this indication was halted due to neurological side effects observed in animal studies.[14] It is now being investigated for neurodegenerative diseases like Alzheimer's disease.[15]
-
Doramapimod (BIRB-796) has been evaluated in clinical trials for several inflammatory conditions, including Crohn's disease and rheumatoid arthritis.[16] However, these trials were largely unsuccessful due to a lack of sustained efficacy and issues with liver toxicity.[16]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of drug candidates. Below are outlines for key in vitro assays.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified p38 MAPK isoform.
Objective: To determine the IC50 value of an inhibitor against a purified p38 kinase.
Materials:
-
Recombinant active p38α kinase
-
Kinase substrate (e.g., ATF2)
-
ATP
-
Test inhibitor at various concentrations
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[17]
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[17]
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a multi-well plate, add the kinase, substrate, and test inhibitor to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).[17]
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
LPS-Induced TNF-α Production in Human Whole Blood
This cellular assay measures the inhibitory effect of a compound on the production of the pro-inflammatory cytokine TNF-α in a physiologically relevant matrix.
Objective: To determine the IC50 of an inhibitor for TNF-α production in human whole blood.
Materials:
-
Freshly collected human whole blood from healthy donors (anticoagulated with heparin)
-
Lipopolysaccharide (LPS)
-
Test inhibitor at various concentrations
-
RPMI 1640 medium
-
ELISA kit for human TNF-α
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, add whole blood and the test inhibitor at various concentrations.
-
Pre-incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Stimulate the blood with LPS (e.g., 100 ng/mL final concentration) to induce TNF-α production.[18]
-
Incubate for a further period (e.g., 4-6 hours) at 37°C in a CO2 incubator.[13]
-
Centrifuge the plate to separate the plasma.
-
Collect the plasma supernatant and measure the TNF-α concentration using an ELISA kit according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Conclusion
This compound is a potent and highly selective p38α/β inhibitor with demonstrated in vitro and in vivo activity. When compared to other p38 inhibitors such as VX-745 and Doramapimod, it exhibits a distinct selectivity profile. While the clinical development of many p38 inhibitors has been challenging, the unique properties of newer generation inhibitors like this compound may offer a more favorable therapeutic window. This guide provides a foundation for researchers to compare and select appropriate p38 inhibitors for their specific research needs. The provided experimental protocols offer a starting point for the in-house evaluation of these and other emerging p38 MAPK inhibitors.
References
- 1. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of PH-797804, a highly selective and potent inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. Discovery of Atropisomer PH797804 as a Potent, Selective and Efficacious P38 MAP Kinase Inhibitor as Clinical Candidate [jscimedcentral.com]
- 8. PH-797804 - Wikipedia [en.wikipedia.org]
- 9. NEFLAMAPIMOD: CLINICAL PHASE 2B-READY ORAL SMALL MOLECULE INHIBITOR OF P38Α TO REVERSE SYNAPTIC DYSFUNCTION IN EARLY ALZHEIMER’S DISEASE • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 10. researchgate.net [researchgate.net]
- 11. Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases | MAP Kinase [pagepressjournals.org]
- 12. BIRB 796 (Doramapimod) | pan-p38 MAPK inhibitor | p38α/β/γ/δ inhibitor | CAS 285983-48-4 | Buy BIRB-796 from Supplier InvivoChem [invivochem.com]
- 13. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. med.virginia.edu [med.virginia.edu]
comparing (aS)-PH-797804 and SB203580 efficacy
A Comprehensive Comparison of p38 MAPK Inhibitors: (aS)-PH-797804 vs. SB203580
This guide provides a detailed, data-driven comparison of two prominent p38 mitogen-activated protein kinase (MAPK) inhibitors: this compound and SB203580. It is intended for researchers, scientists, and drug development professionals seeking to understand the relative efficacy, selectivity, and experimental considerations of these two compounds.
Introduction
The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, making it a key therapeutic target for a multitude of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease[1]. This compound and SB203580 are both inhibitors of p38 MAPK, but they belong to different generations of inhibitors with distinct pharmacological profiles. SB203580 is a first-generation pyridinyl imidazole inhibitor that has been widely used as a research tool to elucidate the role of the p38 pathway[2]. This compound is a more recently developed, highly selective, and potent N-phenyl pyridinone inhibitor that has undergone clinical investigation[3][4]. This guide will compare these two inhibitors based on their mechanism of action, potency, selectivity, and cellular activity, supported by experimental data and protocols.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for this compound and SB203580, compiled from various sources. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Feature | This compound | SB203580 |
| Target(s) | p38α/β MAPK[5] | p38α/β MAPK, Akt (PKB)[2] |
| IC50 (p38α) | 26 nM[5] | ~50-600 nM (varies by study) |
| IC50 (p38β) | 102 nM[5] | Less potent than against p38α |
| Cellular IC50 (LPS-induced TNF-α) | 5.9 nM (U937 cells)[5] | Varies significantly with cell type and conditions |
| Selectivity | Highly selective (>500-fold against a large kinase panel)[4][6] | Known to inhibit other kinases (e.g., Akt, Raf-1 at higher concentrations)[2] |
| Mechanism of Action | ATP-competitive[3] | ATP-competitive[2] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: The p38 MAPK signaling cascade and points of inhibition.
Caption: Workflow for a radioactive p38 MAPK kinase inhibition assay.
References
- 1. Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inh...: Ingenta Connect [ingentaconnect.com]
- 2. invivogen.com [invivogen.com]
- 3. Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural bioinformatics-based prediction of exceptional selectivity of p38 MAP kinase inhibitor PH-797804 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Validation of (aS)-PH-797804 Selectivity for p38α/β: A Comparative Guide
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial mediator of cellular responses to inflammatory cytokines and environmental stress.[1][2] This pathway, central to the production of pro-inflammatory cytokines such as TNF-α and IL-6, has four isoforms: p38α, p38β, p38γ, and p38δ.[3] Among these, p38α is the most ubiquitously expressed and extensively studied isoform, playing a significant role in inflammatory diseases.[3] Consequently, the development of selective inhibitors for p38α, and to a lesser extent p38β, has been a major focus for therapeutic intervention in inflammatory conditions.
(aS)-PH-797804 is a potent and highly selective, ATP-competitive inhibitor of p38α and p38β.[4][5] This guide provides a comparative analysis of the selectivity of this compound, supported by experimental data and protocols, to aid researchers in evaluating its suitability for their studies.
Quantitative Comparison of Inhibitor Selectivity
The inhibitory activity of this compound and other p38 inhibitors is summarized below. This compound demonstrates notable selectivity for p38α and p38β over other kinases.
Table 1: Inhibitory Activity of this compound against p38 Isoforms
| Inhibitor | Target | IC50 | Ki |
| This compound | p38α | 26 nM[6][7] | 5.8 nM[4] |
| p38β | 102 nM[6] | 40 nM[4] |
Table 2: Comparative Selectivity of Various p38 MAPK Inhibitors
| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) | Other Kinase Inhibition |
| This compound | 26[6][7] | 102[6] | No significant inhibition | No significant inhibition | >100-fold selectivity over 71 other kinases; does not inhibit JNK2 or ERK.[4] |
| Doramapimod (BIRB-796) | 38[8] | 65[8] | 200[8] | 520[8] | Weak inhibition of c-RAF-1, p59fyn, p56lck; 330-fold selective over JNK2α2.[9] |
| Ralimetinib (LY2228820) | 5.3[8] | 3.2[8] | - | - | - |
| Talmapimod (SCIO-469) | 9[8] | - | - | - | >1000-fold selectivity vs ERK2, JNK1, and LCK.[10] |
| SB203580 | ~500 | - | - | - | Also inhibits other kinases.[11] |
| SB202190 | 50[12] | 100[12] | - | - | - |
Experimental Protocols
The determination of inhibitor selectivity involves both biochemical and cell-based assays.
Biochemical Kinase Assay (General Protocol)
This assay measures the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.
Objective: To determine the IC50 value of an inhibitor against a specific kinase isoform.
Materials:
-
Purified recombinant p38 kinase (α, β, γ, or δ)
-
Kinase-specific peptide substrate
-
ATP (radiolabeled [γ-³³P]ATP or non-radiolabeled for fluorescence-based assays)
-
Test inhibitor (e.g., this compound)
-
Assay buffer
-
96-well or 384-well plates
-
Filter paper (for radioactive assays) or microplate reader (for fluorescence assays)
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In each well of the plate, add the purified kinase, the peptide substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature for a specific period (e.g., 30-60 minutes).
-
For radioactive assays: Stop the reaction and spot the mixture onto filter paper. Wash the filter paper to remove unincorporated [γ-³³P]ATP. Measure the remaining radioactivity on the filter, which corresponds to the phosphorylated substrate.
-
For fluorescence-based assays: Stop the reaction and add a detection reagent that binds to either the phosphorylated or non-phosphorylated substrate, leading to a change in fluorescence.
-
Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based Assay for TNF-α Production (General Protocol)
This assay assesses the potency of an inhibitor in a cellular context by measuring its effect on the production of a downstream inflammatory cytokine.
Objective: To determine the cellular IC50 of an inhibitor for p38-mediated cytokine release.
Materials:
-
Lipopolysaccharide (LPS) to stimulate TNF-α production
-
Test inhibitor
-
Cell culture medium and reagents
-
96-well cell culture plates
-
ELISA kit for human TNF-α
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere or stabilize.
-
Pre-incubate the cells with serial dilutions of the test inhibitor for a defined period (e.g., 1 hour).
-
Stimulate the cells with LPS to induce the p38 MAPK pathway and subsequent TNF-α production.
-
Incubate for an appropriate time (e.g., 4-6 hours) to allow for cytokine secretion.
-
Collect the cell supernatant.
-
Quantify the amount of TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α production for each inhibitor concentration compared to the LPS-stimulated control without inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC50 value.
Visualizations
p38 MAPK Signaling Pathway
Caption: Overview of the p38 MAPK signaling cascade.
Experimental Workflow for Inhibitor Selectivity Validation
Caption: Workflow for assessing p38 inhibitor selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 10. scispace.com [scispace.com]
- 11. A potent and selective p38 inhibitor protects against bone damage in murine collagen-induced arthritis: a comparison with neutralization of mouse TNFα - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleck.co.jp [selleck.co.jp]
A Head-to-Head Battle of p38 MAPK Inhibitors: (aS)-PH-797804 vs. BIRB 796 in Inflammatory Models
For researchers and drug development professionals navigating the landscape of inflammatory disease therapeutics, the selection of a potent and specific p38 MAPK inhibitor is a critical decision. This guide provides a comprehensive comparison of two prominent inhibitors, (aS)-PH-797804 and BIRB 796 (Doramapimod), summarizing their performance in key inflammation models based on available preclinical data.
While direct head-to-head studies are limited, this analysis synthesizes data from various sources to offer insights into their mechanisms of action, potency, and efficacy in relevant in vitro and in vivo models of inflammation.
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference between this compound and BIRB 796 lies in their interaction with the p38 MAPK enzyme. This compound is an ATP-competitive inhibitor, binding to the active site of the kinase and preventing the binding of ATP, a crucial step in the phosphorylation cascade that drives inflammatory signaling.
In contrast, BIRB 796 is distinguished as an allosteric inhibitor. It binds to a site distinct from the ATP-binding pocket, inducing a conformational change in the enzyme that locks it in an inactive state. This unique mechanism can offer advantages in terms of selectivity and duration of action.
dot
Caption: Mechanism of Action Comparison.
In Vitro Potency: A Look at the Numbers
Both compounds have demonstrated potent inhibition of p38 MAPK isoforms in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.
| Compound | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) | Cell-Based TNF-α Inhibition IC50 (nM) |
| This compound | 26[1][2] | 102[1] | - | - | 15 (human PBMC)[2] |
| BIRB 796 | 38[3] | 65[3] | 200[3] | 520[3] | 21 (human PBMC), 960 (human whole blood)[4] |
Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Performance in Preclinical Inflammation Models
Lipopolysaccharide (LPS)-Induced TNF-α Release
A standard in vitro model for assessing anti-inflammatory activity is the inhibition of TNF-α production in immune cells stimulated with LPS. Both this compound and BIRB 796 have shown robust activity in this model.
While a direct comparative study is not available, independent studies indicate that both compounds effectively suppress TNF-α release in the nanomolar range in various cell types, including human peripheral blood mononuclear cells (PBMCs) and whole blood.
Collagen-Induced Arthritis (CIA) in Rodents
The CIA model is a widely used in vivo model that mimics many aspects of human rheumatoid arthritis. Efficacy in this model is a strong indicator of potential therapeutic benefit.
-
This compound: Has demonstrated significant efficacy in rodent models of arthritis, reducing joint inflammation and bone erosion.
-
BIRB 796: Has also shown efficacy in animal models of collagen-induced arthritis.
dot
Caption: Experimental Workflow for CIA Model.
Experimental Protocols
LPS-Induced TNF-α Release in Human Whole Blood
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a physiologically relevant ex vivo setting.
Materials:
-
Freshly drawn human whole blood collected in heparinized tubes.
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound and BIRB 796 stock solutions (in DMSO).
-
RPMI 1640 medium.
-
96-well cell culture plates.
-
Human TNF-α ELISA kit.
Procedure:
-
Dilute fresh whole blood 1:4 with RPMI 1640 medium.
-
Add 180 µL of the diluted blood to each well of a 96-well plate.
-
Prepare serial dilutions of this compound and BIRB 796 in RPMI 1640. Add 10 µL of each dilution to the appropriate wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate at 37°C in a 5% CO2 incubator for 30 minutes.
-
Prepare an LPS solution in RPMI 1640. Add 10 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate to pellet the blood cells.
-
Collect the supernatant and measure the TNF-α concentration using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value for each compound.
Collagen-Induced Arthritis (CIA) in Mice
This in vivo model is used to evaluate the therapeutic efficacy of anti-inflammatory compounds in a model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (male, 8-10 weeks old).
-
Bovine type II collagen.
-
Complete Freund's Adjuvant (CFA).
-
Incomplete Freund's Adjuvant (IFA).
-
This compound and BIRB 796 formulations for oral or parenteral administration.
-
Calipers for measuring paw thickness.
Procedure:
-
Immunization (Day 0): Emulsify bovine type II collagen in CFA. Anesthetize mice and inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA. Anesthetize mice and inject 100 µL of the emulsion intradermally at a site different from the primary immunization.
-
Treatment: Begin treatment with this compound, BIRB 796, or vehicle control on a prophylactic (e.g., from day 0 or 21) or therapeutic (e.g., after the onset of clinical signs) regimen.
-
Clinical Assessment: Monitor mice regularly (e.g., 3 times per week) for the onset and severity of arthritis. Score each paw based on a scale that accounts for erythema and swelling (e.g., 0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation with ankylosis). Measure paw thickness using calipers.
-
Histopathology (at study termination): Euthanize mice and collect hind paws. Fix, decalcify, and embed the paws in paraffin. Section the joints and stain with hematoxylin and eosin (H&E) and Safranin O-fast green to assess inflammation, cartilage damage, and bone erosion.
-
Data Analysis: Compare the clinical scores, paw thickness, and histopathological scores between the treatment and control groups.
dot
Caption: p38 MAPK Signaling Pathway.
Conclusion
Both this compound and BIRB 796 are potent inhibitors of p38 MAPK with demonstrated anti-inflammatory activity. The choice between these two compounds for research or therapeutic development may depend on the specific application. The distinct allosteric mechanism of BIRB 796 may offer a different selectivity profile and in vivo pharmacokinetic/pharmacodynamic relationship compared to the ATP-competitive this compound. Further direct comparative studies are warranted to definitively establish the superior compound for specific inflammatory conditions. Researchers should carefully consider the available data and the specific requirements of their experimental models when selecting a p38 MAPK inhibitor.
References
- 1. Tumour necrosis factor (TNF) gene polymorphism influences TNF-α production in lipopolysaccharide (LPS)-stimulated whole blood cell culture in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of (aS)-PH-797804 Effects with Genetic Knockdown of p38 MAPK
A Comparative Guide for Researchers
This guide provides a comparative analysis of the pharmacological inhibitor (aS)-PH-797804 and genetic knockdown techniques for studying the p38 mitogen-activated protein kinase (MAPK) signaling pathway. By juxtaposing these two approaches, this document aims to offer a comprehensive validation framework for researchers in drug development and related scientific fields.
Introduction
This compound is a potent and selective inhibitor of the p38 MAPK pathway, specifically targeting the α and β isoforms.[1][2][3][4] This pathway is a key regulator of inflammatory responses, making it a significant target for therapeutic intervention in various diseases.[5][6][7][8] Genetic knockdown, using techniques such as small interfering RNA (siRNA), provides a complementary method to validate the on-target effects of pharmacological inhibitors by reducing the expression of the target protein. This guide explores the effects of both this compound and p38 MAPK knockdown, presenting available data and detailed experimental protocols.
Data Presentation: Pharmacological Inhibition vs. Genetic Knockdown
| Parameter | This compound (Pharmacological Inhibition) | p38 MAPK Knockdown (Genetic Inhibition) | References |
| Target | p38 MAPKα and p38 MAPKβ isoforms | p38 MAPKα and/or p38 MAPKβ mRNA | [1][9] |
| Mechanism of Action | Competitive inhibition of ATP binding to p38 MAPK | siRNA-mediated degradation of p38 MAPK mRNA | [1][9] |
| Effect on TNF-α Production | Dose-dependent inhibition of LPS-induced TNF-α production. IC50 of 5.9 nM in U937 cells. | Significant reduction in LPS-induced TNF-α production. | [1][10] |
| Effect on IL-6 Production | Dose-dependent inhibition of LPS-induced IL-6 production. | Significant reduction in LPS-induced IL-6 production. | [1][10] |
| Specificity | Highly selective for p38α/β over other kinases like JNK and ERK. | Highly specific to the targeted p38 MAPK isoform mRNA sequence. | [1] |
| Reversibility | Reversible upon drug withdrawal. | Long-lasting, but transient, effect until new protein is synthesized. | - |
| Off-target Effects | Potential for off-target effects, though shown to be highly selective. | Potential for off-target effects due to siRNA sequence similarity. | - |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human monocytic cell line (e.g., U937) or murine macrophage cell line (e.g., RAW 264.7).
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Pharmacological Inhibition:
-
Seed cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for 1 hour.
-
-
Genetic Knockdown:
-
Follow a validated siRNA transfection protocol. A general protocol is provided below.
-
p38 MAPK siRNA Transfection Protocol
This protocol provides a general guideline for siRNA transfection. Optimal conditions may vary depending on the cell line and transfection reagent used.
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation:
-
Dilute p38 MAPK siRNA (and a non-targeting control siRNA) in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
-
Complex Formation: Combine the diluted siRNA and transfection reagent. Incubate at room temperature for 20-30 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh serum-free medium.
-
Incubation: Incubate the cells for 4-6 hours at 37°C.
-
Post-transfection: Add complete growth medium and incubate for an additional 24-72 hours to allow for gene silencing.
-
Verification of Knockdown: Assess the efficiency of p38 MAPK knockdown by Western blot analysis.
LPS Stimulation and Cytokine Measurement (ELISA)
-
Stimulation: After pre-treatment with this compound or completion of siRNA-mediated knockdown, stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 4-24 hours to induce cytokine production.
-
Sample Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6).
-
Block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Measure the absorbance using a microplate reader.
-
Calculate the cytokine concentration based on the standard curve.[11][12][13][14]
-
Western Blot for p38 MAPK Expression
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p38 MAPK and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software.
Visualizations
Signaling Pathway
Caption: The p38 MAPK signaling pathway and points of intervention.
Experimental Workflow
Caption: Workflow for comparing pharmacological and genetic inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PH-797804 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. High TNF-α and/or p38MAPK expression predicts a favourable prognosis in patients with T1N0M0 hepatocellular carcinoma: An immunohistochemical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TNF-α Regulates the Glucocorticoid Receptor Alpha Expression in Human Nasal Epithelial Cells Via p65-NF-κb and p38-MAPK Signaling Pathways [ijbiotech.com]
- 7. TNF-α acts via p38 MAPK to stimulate expression of the ubiquitin ligase atrogin1/MAFbx in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MKK3/6-p38 MAPK signaling is required for IL-1beta and TNF-alpha-induced RANKL expression in bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. embopress.org [embopress.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. mdpi.com [mdpi.com]
Potency Unveiled: (aS)-PH-797804 Demonstrates Superior Efficacy Over its Racemate in p38 MAPK Inhibition
A comprehensive analysis of experimental data reveals the stark contrast in potency between the resolved (aS)-enantiomer of PH-797804 and its racemic mixture. The (aS)-atropisomer is identified as the biologically active component, exhibiting significantly greater inhibition of the p38 mitogen-activated protein kinase (MAPK), a key target in inflammatory diseases.
This guide provides a detailed comparison of the inhibitory activities of (aS)-PH-797804 and its corresponding racemate, supported by quantitative data from biochemical and cellular assays. The underlying mechanism of action and the structural basis for this pronounced stereoselectivity are also explored.
Data Presentation: A Comparative Analysis of Potency
Experimental findings consistently demonstrate that the biological activity of the PH-797804 racemate is almost exclusively attributable to the (aS)-enantiomer. The (aR)-enantiomer, in contrast, is significantly less active.
| Compound | Assay Type | Target | IC50 (nM) | Potency Fold Difference ((aS) vs (aR)) |
| This compound | p38α Enzyme Assay | p38α MAPK | 16[1] | >100-fold[1][2] |
| (aR)-PH-797805 (off-isomer) | p38α Enzyme Assay | p38α MAPK | 1800[1] | |
| This compound | Human Whole Blood Assay (LPS-stimulated TNF-α production) | Cellular p38 MAPK activity | 85[1] | ~54-fold[1] |
| (aR)-PH-797805 (off-isomer) | Human Whole Blood Assay (LPS-stimulated TNF-α production) | Cellular p38 MAPK activity | 4600[1] |
The p38 MAPK Signaling Pathway and Inhibition by PH-797804
The p38 MAPK signaling cascade plays a crucial role in the cellular response to inflammatory cytokines and environmental stress. Its activation leads to the downstream production of pro-inflammatory mediators such as TNF-α and IL-1β. PH-797804 acts as a potent and selective inhibitor of p38α and p38β isoforms, thereby blocking this inflammatory cascade.
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
p38α Kinase Inhibition Assay
A resin capture assay method is utilized to measure the phosphorylation of a substrate peptide by the p38α kinase.
Protocol:
-
Reaction Mixture Preparation: The reaction is conducted in a buffer containing 25 mM HEPES (pH 7.5), 10 mM magnesium acetate, and 0.8 mM dithiothreitol.
-
Substrate and ATP: The mixture includes a peptide substrate (e.g., epidermal growth factor receptor peptide) and ATP, including a radioactive isotope ([γ-33P]ATP) for detection.
-
Enzyme and Inhibitor Addition: The reaction is initiated by adding the p38α kinase enzyme. Test compounds (this compound, its racemate, or the (aR)-enantiomer) are added at varying concentrations.
-
Incubation: The reaction mixtures are incubated at 25°C for a set period (e.g., 30 minutes) during which the formation of the phosphorylated product is linear with time.
-
Reaction Termination and Separation: The reaction is stopped, and unreacted [γ-33P]ATP is removed using an ion exchange resin.
-
Detection: A sample of the supernatant containing the phosphorylated substrate is transferred to a microplate, and the radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curves.
LPS-Induced TNF-α Production in Human Whole Blood
This cellular assay assesses the ability of the compounds to inhibit the inflammatory response in a more physiologically relevant environment.
Protocol:
-
Blood Collection: Fresh human whole blood is collected from healthy donors.
-
Compound Incubation: The blood is pre-incubated with various concentrations of the test compounds.
-
Stimulation: Lipopolysaccharide (LPS) is added to the blood samples to stimulate the production of TNF-α by immune cells (primarily monocytes).
-
Incubation: The samples are incubated for a specific period (e.g., 4-6 hours) to allow for TNF-α synthesis and release.
-
Plasma Separation: Plasma is separated from the blood cells by centrifugation.
-
TNF-α Quantification: The concentration of TNF-α in the plasma is measured using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Data Analysis: The IC50 values are determined by plotting the percentage of TNF-α inhibition against the concentration of the test compound.
Experimental Workflow: From Racemate to Potent Enantiomer
The discovery and characterization of this compound involved a systematic process to identify the most active stereoisomer.
Caption: Workflow for the separation and comparative potency assessment of PH-797804 enantiomers.
Conclusion
The data unequivocally demonstrates that this compound is the eutomer, or the pharmacologically active enantiomer, of the racemic mixture. Its potency in inhibiting p38 MAPK is substantially higher than that of the (aR)-enantiomer, both at the enzymatic and cellular levels. This highlights the critical importance of stereochemistry in drug design and development. The development of the single, more potent enantiomer allows for a more targeted therapeutic approach, potentially reducing the required dose and minimizing off-target effects that could be associated with the inactive enantiomer. For researchers in the field of inflammation and kinase inhibition, these findings underscore the value of chiral separation and the detailed characterization of individual stereoisomers to maximize therapeutic efficacy.
References
Kinase Profile of (aS)-PH-797804: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity of the p38 mitogen-activated protein kinase (MAPK) inhibitor, (aS)-PH-797804, with other well-known p38 MAPK inhibitors, BIRB-796 and SB203580. The information is presented to aid in the evaluation of these compounds for research and drug development purposes.
This compound is a potent and highly selective inhibitor of p38α and p38β MAP kinases.[1][2] Its exceptional selectivity is attributed to its unique binding mode to the kinase hinge region.[3][4] This guide summarizes the available kinase profiling data, details the experimental protocols for kinase inhibition assays, and provides a visual representation of the p38 MAPK signaling pathway and a general experimental workflow.
Comparative Kinase Profiling
The following tables summarize the inhibitory activity of this compound and two other widely used p38 MAPK inhibitors, BIRB-796 and SB203580, against the p38 MAPK isoforms and a selection of other kinases.
Table 1: Potency against p38 MAPK Isoforms
| Compound | p38α (MAPK14) IC₅₀ (nM) | p38β (MAPK11) IC₅₀ (nM) | p38γ (MAPK12) IC₅₀ (nM) | p38δ (MAPK13) IC₅₀ (nM) |
| This compound | 26 | 102[2] | >100-fold selective vs α/β[1] | >100-fold selective vs α/β[1] |
| BIRB-796 | 38 | 65[5] | 200[5] | 520[5] |
| SB203580 | 50[6] | 500[6] | - | - |
Table 2: Selectivity Profile against a Broader Kinase Panel
While a comprehensive, quantitative kinome scan for this compound is not publicly available, multiple sources confirm its high selectivity. It has been reported to have a greater than 500-fold selectivity ratio against a large panel of kinases.[3][4] The table below lists kinases for which this compound has shown minimal inhibitory activity, alongside available data for BIRB-796 and SB203580 for comparison.
| Kinase Target | This compound IC₅₀ (µM) | BIRB-796 IC₅₀ (µM) | SB203580 IC₅₀ (µM) |
| JNK2 | >100 | 0.098 | - |
| ERK2 | >200 | - | - |
| CDK2 | >200[2] | - | - |
| IKK1 | >200[2] | - | - |
| IKK2 | >200[2] | - | - |
| MAPKAP-K2 | >200[2] | - | ~0.07[7] |
| MSK1 | >164[2] | - | - |
| c-Raf-1 | - | 1.4 | - |
| B-Raf | - | 0.083[5] | - |
| Abl | - | 14.6[5] | - |
| LCK | - | - | >10[6] |
| GSK-3β | - | - | >10[6] |
| PKBα | - | - | >10[6] |
Experimental Protocols
The following section details a general protocol for a radiometric kinase assay, a common method for determining the inhibitory activity of compounds against specific kinases.
Radiometric Kinase Assay Protocol
This protocol outlines the steps for measuring the activity of a specific kinase in the presence of an inhibitor.[8]
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
[γ-³²P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compound (this compound or other inhibitors) dissolved in DMSO
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the kinase, its specific peptide substrate, and the test compound at various concentrations in the kinase reaction buffer.
-
Initiation: Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes) to allow for the phosphorylation of the substrate.
-
Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper, while the unreacted ATP will not.
-
Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove any unbound [γ-³²P]ATP.
-
Quantification: Place the washed and dried phosphocellulose paper into a vial with scintillation fluid.
-
Measurement: Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound compared to a control reaction without the inhibitor. Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.
Visualizations
p38 MAPK Signaling Pathway
The following diagram illustrates the key components of the p38 MAPK signaling cascade. This pathway is activated by various cellular stressors and inflammatory cytokines, leading to the activation of downstream transcription factors and other kinases.[9][10]
Caption: The p38 MAPK signaling pathway.
Experimental Workflow for Kinase Inhibitor Profiling
This diagram outlines a general workflow for evaluating the selectivity of a kinase inhibitor against a panel of kinases.
References
- 1. Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Collection - Structural Bioinformatics-Based Prediction of Exceptional Selectivity of p38 MAP Kinase Inhibitor PH-797804 - Biochemistry - Figshare [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
(aS)-PH-797804: A Comparative Analysis for Drug Discovery Professionals
An in-depth guide to the p38 MAPK inhibitor (aS)-PH-797804, offering a comparative analysis against other relevant inhibitors, detailed experimental protocols, and pathway visualizations to support researchers in drug development.
This compound is a potent and highly selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK), an enzyme implicated in inflammatory diseases. This guide provides a comprehensive comparison of this compound with its atropisomer and other key p38 MAPK inhibitors, alongside relevant JNK inhibitors, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. Alternative Inhibitors
This compound distinguishes itself through its high potency and exceptional selectivity for p38α and p38β isoforms. The following tables summarize its performance in key assays compared to other notable inhibitors.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Target | IC50 (nM) | Source |
| This compound | p38α | 26 | [1][2][3] |
| p38β | 102 | [3] | |
| (aR)-PH-797805 | p38α | 1800 | [4] |
| BIRB-796 (Doramapimod) | p38α | 38 | |
| p38β | 22 | ||
| p38γ | 130 | ||
| p38δ | 33 | ||
| SB203580 | p38α | 50 | |
| p38β | 50 | ||
| VX-745 | p38α | 10 | [5] |
| SP600125 (JNK Inhibitor) | JNK1 | 40 | [6][7] |
| JNK2 | 40 | [6][7] | |
| JNK3 | 90 | [6][7] |
Table 2: Cellular Activity - Inhibition of LPS-Induced TNF-α Production
| Compound | Cell Type | IC50 (nM) | Source |
| This compound | Human Whole Blood | 85 | [4] |
| U937 Human Monocytes | 5.9 | [1][2] | |
| Human PBMCs | 15 | [2] | |
| (aR)-PH-797805 | Human Whole Blood | 4600 | [4] |
| BIRB-796 | Human PBMCs | 2.7 | |
| SB203580 | Human Whole Blood | 300 | |
| SP600125 | Human CD4+ cells | 5000-12000 | [6] |
Table 3: Kinase Selectivity Profile of this compound
This compound exhibits remarkable selectivity, with no significant inhibition of a wide range of other kinases at concentrations up to 200 µM, highlighting its specific mechanism of action.[1][2]
| Kinase Family | Representative Kinases Tested (IC50 > 200 µM) |
| MAP Kinases | ERK2, JNK2 |
| IKK Family | IKK1, IKK2, IKKi, TBK1 |
| MAPKAP Kinases | MAPKAP2, MAPKAP3, MSK, PRAK |
| CDKs | CDK2 |
| Other | MKK7 (>100 µM), MNK, RSK2 |
Experimental Protocols
Detailed methodologies for key assays are provided below to enable researchers to reproduce and build upon the cited findings.
In Vitro p38α/β Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against p38α and p38β kinases.
Materials:
-
Recombinant human p38α and p38β enzymes
-
ATP
-
Substrate peptide (e.g., EGFR-derived peptide)
-
Test compound (this compound or other inhibitors)
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1 mg/mL BSA, 0.5 mM DTT)
-
Assay plates (e.g., 96-well)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the assay plate, add the test compound dilutions, recombinant p38α or p38β enzyme, and the substrate peptide to the kinase buffer.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
LPS-Induced TNF-α Production in Human Whole Blood
Objective: To measure the inhibitory effect of a test compound on the production of TNF-α in a physiologically relevant cellular environment.
Materials:
-
Freshly drawn human whole blood from healthy donors (using heparin as an anticoagulant).
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compound (this compound or other inhibitors).
-
RPMI 1640 medium.
-
96-well cell culture plates.
-
TNF-α ELISA kit.
Procedure:
-
Dilute the whole blood with RPMI 1640 medium.
-
Pre-incubate the diluted blood with serial dilutions of the test compound or vehicle (DMSO) for 1 hour at 37°C in a CO2 incubator.
-
Stimulate the blood with an optimal concentration of LPS (e.g., 100 ng/mL) and incubate for 4-6 hours at 37°C.
-
Centrifuge the plates to pellet the blood cells.
-
Collect the plasma supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated control.
-
Determine the IC50 value from the resulting dose-response curve.
Signaling Pathways and Experimental Workflows
Visual representations of the targeted signaling pathway and a general experimental workflow are provided below to facilitate a deeper understanding of the mechanism of action and experimental design.
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for comparing p38 MAPK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Atropisomer PH797804 as a Potent, Selective and Efficacious P38 MAP Kinase Inhibitor as Clinical Candidate [jscimedcentral.com]
- 5. The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. selleckchem.com [selleckchem.com]
Safety Operating Guide
Proper Disposal of (aS)-PH-797804: A Comprehensive Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This document provides essential, step-by-step guidance for the safe disposal of (aS)-PH-797804, a potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitor used in preclinical research. Adherence to these procedures is vital to ensure personnel safety and compliance with environmental regulations.
This compound is a solid, crystalline compound soluble in organic solvents like DMSO and ethanol.[1] While a comprehensive, publicly available Safety Data Sheet (SDS) with specific disposal instructions is not readily found, product information from suppliers indicates that the compound should be considered hazardous until fully characterized.[1] Standard laboratory practice for non-hazardous solid chemical waste, combined with precautions for handling potent bioactive molecules, should be followed. This product is intended for research use only and is not for human or veterinary use.[1]
Immediate Safety and Handling Precautions
Prior to handling this compound, it is imperative to consult your institution's specific safety protocols and the supplier's product information. Always handle this compound within a certified chemical fume hood.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat should be worn at all times.
In the event of a spill, immediately alert laboratory personnel and follow established institutional procedures for chemical spill cleanup. For solid spills, avoid generating dust. Gently cover the spill with an inert absorbent material, such as vermiculite or sand, and collect it into a sealed, labeled waste container.
Disposal Procedures for this compound
The following procedures outline the recommended disposal pathway for this compound in its various forms.
Unused or Expired Solid Compound
-
Waste Identification and Labeling:
-
Place the original container with the unused or expired solid this compound into a larger, sealable secondary container.
-
Affix a hazardous waste label to the outer container. The label must include:
-
The full chemical name: (aS)-3-[3-Bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxo-1(2H)-pyridinyl]-N,4-dimethylbenzamide
-
The CAS Number: 586379-66-0
-
The words "Hazardous Waste"
-
An accumulation start date.
-
The primary hazard(s) (e.g., "Bioactive," "Handle with Caution").
-
-
-
Storage:
-
Store the labeled waste container in a designated satellite accumulation area (SAA) for hazardous waste.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
-
Collection and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste. Do not attempt to dispose of the solid compound in regular laboratory trash.
-
Contaminated Labware and Materials
Disposable labware (e.g., pipette tips, microfuge tubes) and other materials (e.g., absorbent pads, gloves) that have come into direct contact with this compound should be considered contaminated waste.
-
Segregation and Collection:
-
Collect all contaminated solid waste in a designated, leak-proof hazardous waste container lined with a durable plastic bag.
-
Do not mix this waste with non-hazardous laboratory trash or sharps.
-
-
Labeling and Storage:
-
Clearly label the container as "Hazardous Waste" and include the chemical name "this compound Contaminated Debris."
-
Store the container in the designated SAA.
-
-
Disposal:
-
Arrange for pickup and disposal through your institution's EHS office.
-
Aqueous and Organic Solutions
Disposal of solutions containing this compound requires careful consideration of the solvent and local regulations. Under no circumstances should solutions containing this compound be poured down the drain.
-
Waste Collection:
-
Collect all liquid waste containing this compound in a compatible, leak-proof, and shatter-resistant waste container (e.g., a properly rated plastic or coated glass bottle).
-
Use separate waste containers for organic and aqueous solutions if required by your institution's waste management program.
-
-
Labeling:
-
Label the liquid waste container with a hazardous waste tag.
-
List all chemical components of the solution, including the full name of this compound and all solvents, with their approximate concentrations.
-
-
Storage and Disposal:
-
Store the sealed and labeled container in the SAA, ensuring it is segregated from incompatible waste streams.
-
Contact your EHS office for collection and proper disposal.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for this compound.
| Property | Value | Reference |
| Chemical Formula | C₂₂H₁₉BrF₂N₂O₃ | [2] |
| Molecular Weight | 477.30 g/mol | [2] |
| CAS Number | 586379-66-0 | [2] |
| Appearance | Crystalline solid | [1] |
| Solubility in DMSO | Approximately 14 mg/mL | [1] |
| Solubility in Ethanol | Approximately 2.5 mg/mL | [1] |
| Storage Temperature | -20°C | [3] |
Experimental Protocols
While specific experimental protocols involving this compound are beyond the scope of this disposal guide, it is crucial that all experimental procedures are designed to minimize waste generation. This can be achieved by:
-
Accurately calculating the required amount of the compound to avoid preparing excess solutions.
-
Using the smallest feasible scale for experiments.
-
Decontaminating non-disposable equipment and glassware with an appropriate solvent, and collecting the rinse as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.
References
Personal protective equipment for handling (aS)-PH-797804
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of (aS)-PH-797804, a selective p38 mitogen-activated protein kinase (MAPK) inhibitor. Adherence to these guidelines is essential to ensure a safe laboratory environment and proper management of this research chemical.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following PPE is recommended:
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles | Must comply with ANSI Z87.1 standards. A face shield may be required for operations with a significant splash potential. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are generally suitable. Always inspect gloves for integrity before use and change them frequently, especially after direct contact with the compound. |
| Body Protection | Laboratory coat | A standard lab coat is required. For procedures with a higher risk of splashes or spills, a chemically resistant apron or gown should be worn over the lab coat. |
| Respiratory Protection | Use in a well-ventilated area. | A NIOSH-approved respirator may be necessary if handling large quantities, generating dust or aerosols, or if engineering controls (like a fume hood) are not available or sufficient. |
Operational and Disposal Plans
Proper handling and disposal of this compound are critical for laboratory safety and environmental protection.
Handling and Storage
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or preparing solutions.
-
Procedural Controls:
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.
-
Waste Identification: Unused this compound and any materials contaminated with it (e.g., gloves, wipes, pipette tips) should be considered chemical waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. The label should clearly identify the contents as "this compound waste."
-
Disposal Route: Contact your institution's Environmental Health and Safety (EHS) office to arrange for proper disposal by a licensed chemical waste management company. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow
The following diagram outlines a typical experimental workflow for utilizing this compound in a laboratory setting, emphasizing the integration of safety procedures at each step.
Signaling Pathway Inhibition
This compound is a potent and selective inhibitor of the p38 MAPK signaling pathway, which plays a key role in inflammatory responses. The diagram below illustrates the point of inhibition within this pathway.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
